Fibrinogen Binding Inhibitor Peptide
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N18O16/c1-24(2)13-33(67-48(81)34(15-29-18-55-23-60-29)66-44(77)30(52)14-28-17-54-22-59-28)45(78)58-19-37(70)56-20-38(71)61-27(6)43(76)64-31(9-7-8-12-51)47(80)65-32(10-11-36(53)69)46(79)62-26(5)42(75)57-21-39(72)63-35(16-40(73)74)49(82)68-41(25(3)4)50(83)84/h17-18,22-27,30-35,41H,7-16,19-21,51-52H2,1-6H3,(H2,53,69)(H,54,59)(H,55,60)(H,56,70)(H,57,75)(H,58,78)(H,61,71)(H,62,79)(H,63,72)(H,64,76)(H,65,80)(H,66,77)(H,67,81)(H,68,82)(H,73,74)(H,83,84)/t26-,27-,30-,31-,32-,33-,34-,35-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSKWZSBFZRSGP-GYDGUXFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N18O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433062 | |
| Record name | CHEMBL409436 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89105-94-2 | |
| Record name | CHEMBL409436 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Predicted Function of the Dodecapeptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides an in-depth analysis of the predicted biological function of the dodecapeptide with the sequence His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (HHLGGAKQAGDV). This peptide is the C-terminal sequence (residues 400-411) of the gamma chain of human fibrinogen.[1] Its primary and well-documented function is its critical role in hemostasis and thrombosis, specifically in mediating platelet aggregation. It acts as a recognition motif for the platelet integrin receptor αIIbβ3, and by binding to it, inhibits the aggregation of platelets.[1][2] This inhibitory action makes it a subject of interest for the development of antithrombotic agents. Additionally, some research suggests a potential, though less characterized, role for fibrinogen-derived peptides in antimicrobial defense.[3] This document details the signaling pathways, quantitative functional data, and experimental protocols relevant to the investigation of this peptide.
Predicted Primary Function: Inhibition of Platelet Aggregation
The predominant function of the HHLGGAKQAGDV peptide is its involvement in the final common pathway of platelet aggregation. It serves as a key binding site on fibrinogen for the platelet surface integrin αIIbβ3.[2] In physiological hemostasis, the binding of fibrinogen to αIIbβ3 on activated platelets is a crucial step that leads to the cross-linking of platelets and the formation of a platelet plug.[2]
The HHLGGAKQAGDV peptide, when isolated, competitively inhibits the binding of fibrinogen to activated platelets.[4] This inhibitory effect has been demonstrated in various in vitro assays, where the peptide effectively reduces ADP-induced platelet aggregation.[1] The mechanism of inhibition is a direct competition with the gamma chain of fibrinogen for the binding site on the αIIbβ3 receptor. Interestingly, while the Arg-Gly-Asp (RGD) sequence is a well-known motif for integrin recognition, the fibrinogen gamma chain's C-terminal region, including this dodecapeptide, provides an alternative, RGD-independent binding mechanism to αIIbβ3.[2][5]
The inhibitory properties of this peptide have led to the development of synthetic analogs with potentially enhanced antithrombotic activity.[1][6][7]
Signaling Pathway and Mechanism of Action
The signaling pathway involves the direct interaction of fibrinogen with the αIIbβ3 integrin on the surface of activated platelets. The HHLGGAKQAGDV sequence on the gamma chain of fibrinogen is a primary recognition site in this interaction. The binding of multivalent fibrinogen molecules to αIIbβ3 receptors on adjacent platelets leads to the formation of a platelet aggregate. The synthetic HHLGGAKQAGDV peptide disrupts this process by acting as a competitive antagonist.
References
- 1. Antiplatelet "hybrid" peptides analogous to receptor recognition domains on gamma and alpha chains of human fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Antimicrobial and Antiviral Properties of Cryptic Peptides from Human Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the RGD peptides and the gamma chain peptide of fibrinogen on fibrinogen binding to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of hybrid peptide analogs to receptor recognition domains on alpha- and gamma-chains of human fibrinogen on fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of the Fibrinogen-Derived Peptide: His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of the dodecapeptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (HHLGGAKQAGDV). This peptide corresponds to the C-terminal sequence (residues 400-411) of the γ-chain of human fibrinogen and plays a critical role in hemostasis and thrombosis. This document details the predicted physicochemical properties, outlines a detailed methodology for computational analysis, and presents key biological pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers in peptide-based drug discovery and development.
Introduction
The peptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val is a biologically significant molecule derived from the C-terminus of the human fibrinogen γ-chain.[1][2] Its primary recognized function is its involvement in the final stages of the blood coagulation cascade, specifically in platelet aggregation.[1] The peptide serves as a recognition and binding site for the platelet integrin receptor αIIbβ3, a key interaction for the formation of a stable platelet plug.[3] Beyond its role in hemostasis, emerging research suggests potential antimicrobial and antiviral properties of this and other "cryptic" peptides derived from human fibrinogen, opening new avenues for therapeutic exploration.
In silico analysis provides a powerful and cost-effective approach to characterize peptides and predict their therapeutic potential. By leveraging computational tools, researchers can gain insights into a peptide's physicochemical properties, structure, and potential biological activities before embarking on extensive and resource-intensive laboratory experiments. This guide presents a structured in silico analysis of the HHLGGAKQAGDV peptide.
Predicted Physicochemical Properties
A variety of in silico tools were utilized to predict the fundamental physicochemical properties of the HHLGGAKQAGDV peptide. These parameters are crucial for understanding the peptide's behavior in biological systems and for guiding its potential therapeutic applications. The predicted properties are summarized in Table 1.
| Property | Predicted Value |
| Molecular Weight | 1189.29 g/mol [4] |
| Theoretical Isoelectric Point (pI) | 6.47 |
| Amino Acid Composition | Ala (A) 2 (16.7%)Asp (D) 1 (8.3%)Gln (Q) 1 (8.3%)Gly (G) 3 (25.0%)His (H) 2 (16.7%)Leu (L) 1 (8.3%)Lys (K) 1 (8.3%)Val (V) 1 (8.3%) |
| Instability Index | 35.23 (predicted to be stable) |
| Aliphatic Index | 55.83 |
| Grand Average of Hydropathicity (GRAVY) | -0.708 |
In Silico Analysis: Experimental Protocols
This section outlines a detailed methodology for the computational analysis of the HHLGGAKQAGDV peptide. This workflow can be adapted for the analysis of other peptides of interest.
Sequence Analysis and Physicochemical Property Prediction
-
Peptide Sequence Input : The amino acid sequence "His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val" (HHLGGAKQAGDV) is entered into a designated peptide analysis tool. The ExPASy ProtParam tool is a suitable choice for this purpose.[5][6][7]
-
Parameter Calculation : The tool is configured to calculate the following parameters:
-
Molecular Weight : The sum of the masses of each atom in the peptide.
-
Theoretical Isoelectric Point (pI) : The pH at which the peptide carries no net electrical charge.
-
Amino Acid Composition : The percentage of each amino acid residue in the sequence.
-
Instability Index : An estimation of the peptide's stability in a test tube. A value below 40 is predictive of a stable peptide.
-
Aliphatic Index : The relative volume occupied by aliphatic side chains (alanine, valine, isoleucine, and leucine), which is positively correlated with thermostability.[8]
-
Grand Average of Hydropathicity (GRAVY) : The sum of the hydropathy values of all amino acids, divided by the number of residues. A negative GRAVY score indicates a hydrophilic peptide.
-
-
Data Compilation : The calculated values are compiled into a structured table for clear presentation and interpretation.
Structural Modeling and Analysis
-
Secondary Structure Prediction : Utilize a secondary structure prediction server (e.g., PSIPRED, JPred) to predict the propensity of the peptide to form α-helices, β-sheets, or random coils.
-
Tertiary Structure Modeling :
-
For a short peptide like HHLGGAKQAGDV, which is likely to be flexible, molecular dynamics (MD) simulations in a solvent environment can provide insights into its conformational landscape.
-
Alternatively, peptide modeling tools such as PEP-FOLD can be used to generate plausible 3D structures.
-
-
Structure Visualization and Analysis : The predicted 3D models are visualized using molecular graphics software (e.g., PyMOL, VMD). The models are analyzed for intramolecular hydrogen bonds, salt bridges, and the spatial distribution of hydrophobic and hydrophilic residues.
Functional Prediction and Docking
-
Bioactivity Prediction : Employ web-based servers that predict the biological activity of peptides. Given its known function, tools predicting antimicrobial, antiviral, or cell-penetrating properties can be explored.
-
Molecular Docking :
-
Target Selection : The crystal structure of the integrin αIIbβ3 receptor (the known binding partner) is obtained from the Protein Data Bank (PDB).
-
Peptide-Protein Docking : Molecular docking simulations are performed using software like AutoDock or HADDOCK to predict the binding mode of the HHLGGAKQAGDV peptide to the integrin αIIbβ3 receptor.
-
Analysis of Interactions : The docked poses are analyzed to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) that stabilize the peptide-receptor complex.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context and the in silico analysis workflow for the HHLGGAKQAGDV peptide.
Figure 1: Signaling pathway of HHLGGAKQAGDV-mediated platelet aggregation.
Figure 2: Experimental workflow for the in silico analysis of HHLGGAKQAGDV.
Conclusion
The in silico analysis of the His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val peptide provides valuable insights into its physicochemical characteristics and biological relevance. The predicted properties, including its stability and hydrophilicity, are consistent with its role as a binding motif on the surface of fibrinogen. The outlined computational workflow offers a systematic approach for the characterization of this and other bioactive peptides. The understanding of its interaction with the integrin αIIbβ3 receptor at a molecular level, facilitated by in silico methods, is paramount for the design of novel antithrombotic agents. Furthermore, the exploration of its potential secondary functions, such as antimicrobial activity, highlights the utility of computational approaches in hypothesis generation for drug discovery. This technical guide serves as a foundational resource for further research and development of peptide-based therapeutics targeting platelet aggregation and potentially other pathological processes.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. Antiplatelet "hybrid" peptides analogous to receptor recognition domains on gamma and alpha chains of human fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibrinogen Binding Inhibitory Peptide HHLGGAKQAGDV for Life Science Research-Mol Scientific. [mol-scientific.com]
- 5. Expasy - ProtParam documentation [web.expasy.org]
- 6. Expasy - ProtParam [web.expasy.org]
- 7. ProtParam - SIB Swiss Institute of Bioinformatics [expasy.org]
- 8. Thermostability and aliphatic index of globular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioinformatics of the His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val (HHLGGAKQAGDV) Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dodecapeptide with the sequence His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val (HHLGGAKQAGDV) is a molecule of significant interest in the fields of hematology, thrombosis, and drug development. This peptide represents the C-terminal sequence (residues 400-411) of the gamma (γ) chain of human fibrinogen.[1][2] Its primary biological function is to act as a recognition site for the platelet integrin receptor αIIbβ3, playing a pivotal role in the final common pathway of platelet aggregation.[1][2] This technical guide provides a comprehensive overview of the bioinformatics of the HHLGGAKQAGDV peptide, including its physicochemical properties, its mechanism of action in inhibiting platelet aggregation, relevant signaling pathways, and detailed experimental protocols for its study.
Introduction
Hemostasis, the physiological process that halts bleeding, is critically dependent on the aggregation of platelets at the site of vascular injury. A key molecular interaction in this process is the binding of fibrinogen to the activated platelet integrin αIIbβ3. The HHLGGAKQAGDV peptide, derived from the C-terminus of the fibrinogen γ-chain, is a principal ligand in this interaction.[1][2][3] Understanding the bioinformatics of this peptide is crucial for the development of novel antiplatelet therapies aimed at preventing thrombotic events such as heart attacks and strokes.
Physicochemical Properties
The HHLGGAKQAGDV peptide possesses specific physicochemical characteristics that govern its structure and function. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C50H80N18O16 | [4] |
| Molecular Weight | 1189.28 g/mol | [4] |
| Sequence (3-letter) | His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val | [5] |
| Sequence (1-letter) | HHLGGAKQAGDV | [5] |
| CAS Number | 89105-94-2 | [4] |
| Density | 1.342 g/cm³ | [4] |
| Boiling Point | 1809.886 °C at 760 mmHg | [4] |
| Flash Point | 1048.381 °C | [4] |
| Solubility | Soluble in water | [5] |
Biological Function and Mechanism of Action
The primary biological role of the HHLGGAKQAGDV peptide is to mediate the binding of fibrinogen to the integrin αIIbβ3 on activated platelets. This interaction is a critical step in platelet aggregation and thrombus formation.[1][2][3]
Inhibition of Platelet Aggregation
The HHLGGAKQAGDV peptide competitively inhibits the binding of fibrinogen to αIIbβ3, thereby preventing platelet aggregation.[1][6] The inhibitory concentration (IC50) of this peptide has been determined in various studies, as summarized in Table 2. It is important to note that the potency of HHLGGAKQAGDV is generally lower than that of peptides containing the Arg-Gly-Asp (RGD) sequence, which is another recognition motif for integrins.[7]
| Assay | IC50 (µM) | Experimental Conditions | Reference |
| Inhibition of ¹²⁵I-Fibrinogen Binding | 6 | ADP-stimulated platelets | [1] |
| Inhibition of Fibrinogen Binding | 87 | Not specified | [7] |
| Inhibition of Fibrinogen Binding | > 10 | Eptifibatide-primed αIIbβ3 | [8] |
Structural Basis of Interaction with Integrin αIIbβ3
Crystallographic studies have elucidated the structural basis for the specific recognition of the HHLGGAKQAGDV peptide by the αIIbβ3 integrin. The peptide binds at the interface between the αIIb and β3 subunits of the integrin. The C-terminal Asp residue of the peptide coordinates with the metal ion-dependent adhesion site (MIDAS) in the β3 subunit, while other residues make contact with the αIIb subunit.[3] This interaction is distinct from the binding of RGD-containing peptides, which engage a different set of residues on the integrin.[3]
Signaling Pathways
The binding of fibrinogen (or the HHLGGAKQAGDV peptide) to αIIbβ3 triggers "outside-in" signaling pathways within the platelet, leading to a cascade of events that stabilize the platelet aggregate. This is preceded by "inside-out" signaling, which activates the integrin to a high-affinity state.
Integrin αIIbβ3 "Inside-Out" Activation Pathway
Caption: "Inside-Out" signaling cascade leading to integrin αIIbβ3 activation.
Integrin αIIbβ3 "Outside-In" Signaling Pathway
Caption: "Outside-In" signaling cascade initiated by fibrinogen binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the HHLGGAKQAGDV peptide.
Peptide Synthesis and Purification
A generalized protocol for the synthesis and purification of HHLGGAKQAGDV via solid-phase peptide synthesis (SPPS) is outlined below.
Caption: General workflow for solid-phase peptide synthesis of HHLGGAKQAGDV.
-
Resin Swelling: Swell the appropriate resin (e.g., pre-loaded Fmoc-Val-Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the HHLGGAKQAGDV sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Lyophilization: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then lyophilize to obtain a dry powder.
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water, both containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Platelet Aggregation Inhibition Assay
This assay measures the ability of the HHLGGAKQAGDV peptide to inhibit platelet aggregation in vitro.
-
Freshly drawn human blood anticoagulated with 3.2% or 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., adenosine diphosphate (ADP), thrombin).
-
HHLGGAKQAGDV peptide stock solution.
-
Platelet aggregometer.
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. The supernatant is the PRP.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP. The supernatant is the PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Pipette a known volume of the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Incubate the PRP at 37°C for a few minutes.
-
Add varying concentrations of the HHLGGAKQAGDV peptide or a vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 5-10 µM).
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each peptide concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the peptide that inhibits platelet aggregation by 50%.
Conclusion
The HHLGGAKQAGDV peptide is a well-characterized and functionally significant biomolecule that serves as a crucial recognition motif for the platelet integrin αIIbβ3. Its ability to inhibit platelet aggregation makes it a valuable tool for studying the mechanisms of hemostasis and thrombosis and a potential lead for the development of antithrombotic agents. The bioinformatics data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals working in this area. Further research into modified and more potent analogues of this peptide could lead to the development of next-generation antiplatelet therapies with improved efficacy and safety profiles.
References
- 1. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism of platelet integrin αIIbβ3 outside-in signaling through a novel integrin αIIb subunit–filamin–actin linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Platelet Activation and Integrin αIIβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of platelet adhesion to fibrin(ogen) in flowing whole blood by Arg-Gly-Asp and fibrinogen gamma-chain carboxy terminal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible Platelet Integrin αIIbβ3 Activation and Thrombus Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic regulation of fibrinogen: integrin αIIbβ3 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Roles of Histatin 5
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of Histatin 5 (Hst-5), a 24-amino acid, histidine-rich peptide found in human saliva. It covers its primary biological functions, mechanisms of action, and the experimental protocols used for its study, with a focus on its antifungal, metal-binding, and wound-healing properties.
Introduction to Histatin 5
Histatins are a family of small, cationic, histidine-rich peptides secreted by the parotid, sublingual, and submandibular glands into the saliva.[1][2] Among them, Histatin 5 (Hst-5) is a proteolytic product of Histatin 3 and is recognized as the most potent family member in terms of antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1][3] Beyond its role in innate oral immunity, Hst-5 exhibits a range of biological activities, including metal ion binding and modulation of wound healing processes.[4][5] Its multifaceted nature makes it a compelling subject for therapeutic development.
Primary Biological Roles and Mechanisms of Action
The primary and most studied role of Hst-5 is its potent fungicidal activity against pathogenic fungi like C. albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[1] Unlike many antimicrobial peptides that lyse fungal membranes, Hst-5's mechanism is non-lytic and targets intracellular components.[3][6]
The process involves several key steps:
-
Cell Wall Binding: Hst-5 initially binds to the C. albicans cell wall, interacting with proteins Ssa1 and Ssa2.[7][8]
-
Intracellular Uptake: The peptide is then actively transported into the fungal cell via polyamine transporters, Dur3 and Dur31, in an energy-dependent manner.[7]
-
Intracellular Targeting: Once inside, Hst-5 disrupts cellular homeostasis through multiple mechanisms:
-
Ion and Volume Dysregulation: It triggers the efflux of intracellular potassium (K+) and ATP, leading to ionic imbalance, osmotic stress, and cell volume dysregulation.[6][9]
-
Mitochondrial Disruption: Hst-5 can localize to the mitochondria, inhibiting the respiratory chain and promoting the generation of reactive oxygen species (ROS).[5]
-
MAPK Signaling Activation: The peptide activates the Hog1 mitogen-activated protein kinase (MAPK) pathway in C. albicans, a response to osmotic and oxidative stress.[7][9]
-
This multi-step mechanism makes it difficult for fungi to develop resistance. Hst-5 is effective against both yeast and hyphal forms of Candida and retains activity against azole-resistant strains.[2][10]
The high histidine content of Hst-5 imparts significant metal-binding capabilities. It contains several motifs, including an Amino-Terminal Cu(II) and Ni(II) binding (ATCUN) motif and a bis-His motif, that allow it to form high-affinity complexes with divalent cations such as Cu(II), Zn(II), and Ni(II).[5][11]
This interaction has several biological implications:
-
Modulation of Antifungal Activity: The binding of metal ions can alter Hst-5's candidacidal properties. Co-treatment with CuSO₄ enhances its antifungal effect, whereas FeCl₃ renders it ineffective.[5] The dissociation constants for Cu(II) and Zn(II) are in the nanomolar range, indicating that these interactions occur under physiological conditions in saliva.[1]
-
Nutrient Sequestration: By binding essential metal ions like zinc and copper, Hst-5 can deprive microorganisms of necessary cofactors for enzymatic function and growth.[8]
-
Structural Conformation: Metal binding can influence the peptide's secondary structure. While ions like Cu(II) and Zn(II) do not stabilize a regular secondary structure, Fe(III) binding has been shown to induce an α-helical conformation.[5][11]
While initially attributed primarily to Histatin 1, recent studies have demonstrated robust wound-healing properties for Hst-5.[4][12] It promotes epithelial cell migration and spreading, which are critical for wound closure.[4] These effects have been observed in multiple cell types in vitro and have been validated in a murine corneal injury model in vivo, where topical application of Hst-5 significantly increased the rate of wound healing.[4][12] A specific functional domain, SHRGY, has been identified as necessary for this pro-healing activity.[4]
Quantitative Data Presentation
The biological activity of Hst-5 has been quantified across numerous studies. The following tables summarize key data points for its antimicrobial efficacy and metal-binding affinities.
Table 1: Antimicrobial Activity of Histatin 5
| Organism | Assay Type | Metric | Value (μM) | Conditions | Reference |
| Candida albicans | Broth Microdilution | MIC | 2.5 - 5.0 | RPMI 1640 Medium | [13] |
| Candida albicans | Candidacidal Assay | ED50 | ~8 | Not specified | [10] |
| Candida albicans | Candidacidal Assay | EC50 | 5.15 | Not specified | [5] |
| C. albicans (+ CuSO₄) | Candidacidal Assay | EC50 | 1.36 | Co-treatment w/ 100 µM CuSO₄ | [5] |
| Acinetobacter baumannii | Broth Microdilution | MIC | 38 | 10% MH Broth | [14] |
| Pseudomonas aeruginosa | Broth Microdilution | MIC | 47 | 10% MH Broth | [14] |
| Enterobacter cloacae | Broth Microdilution | MIC | 90 | 10% MH Broth | [14] |
MIC: Minimum Inhibitory Concentration; ED50: Effective Dose for 50% killing; EC50: Half maximal effective concentration.
Table 2: Metal Ion Binding Properties of Histatin 5
| Metal Ion | Binding Affinity (Kd) | Method | Notes | Reference |
| Cu(II) | Nanomolar range | Not specified | High-affinity binding | [1] |
| Zn(II) | Nanomolar range | Not specified | High-affinity binding | [1] |
| Ni(II) | Not specified | ESI-MS | High-affinity complex formation | [11] |
Kd: Dissociation Constant; ESI-MS: Electrospray Ionization Mass Spectrometry.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological functions of Histatin 5.
Objective: To determine the killing efficiency of Hst-5 against Candida albicans.
Materials:
-
C. albicans strain (e.g., SC5314).
-
Yeast Peptone Dextrose (YPD) agar and broth.
-
Phosphate-Buffered Saline (PBS), 1 mM.
-
Synthetic Histatin 5 peptide (>98% purity).
-
96-well microtiter plates.
-
Incubator (30°C and 37°C).
-
Spectrophotometer.
-
Microplate reader.
Procedure:
-
Strain Preparation: Culture C. albicans overnight in YPD broth at 30°C with shaking. Equilibrate the cells in fresh medium to an optical density at 600 nm (OD₆₀₀) of 1.0. Harvest cells by centrifugation, wash with 1 mM PBS, and resuspend in PBS.[15]
-
Peptide Preparation: Reconstitute synthetic Hst-5 in 1 mM PBS. Prepare serial dilutions of the peptide to achieve the desired final concentrations for the assay.
-
Incubation: In a 96-well plate, mix the C. albicans cell suspension (e.g., final density of 2.5 x 10⁷ cells/mL) with the various concentrations of Hst-5 peptide. Include a control with cells in PBS only (no peptide).[16]
-
Reaction: Incubate the plate at 37°C for a defined period (e.g., 1 hour).[15]
-
Quantification of Viability:
-
Following incubation, serially dilute the reaction mixtures in PBS.
-
Plate aliquots of each dilution onto YPD agar plates.
-
Incubate the plates for 24-48 hours at 37°C.[15]
-
Count the number of colony-forming units (CFU) on each plate.
-
-
Calculation: Calculate the percentage of killing by comparing the CFU counts from peptide-treated samples to the CFU count of the untreated control. The formula is: Percent Killing = (1 - (CFU_treated / CFU_control)) * 100.[17]
Objective: To determine the lowest concentration of Hst-5 that inhibits the visible growth of a microorganism.
Materials:
-
Target microorganism (e.g., A. baumannii, P. aeruginosa).
-
Appropriate growth medium (e.g., Mueller-Hinton (MH) Broth).
-
Synthetic Histatin 5 peptide.
-
96-well microtiter plates.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism in the appropriate broth, adjusted to a specific cell density (e.g., 1 x 10⁶ cells/mL).
-
Peptide Dilution: Prepare twofold serial dilutions of Hst-5 in the wells of a 96-well plate using the growth medium (e.g., 10% MH broth, as Hst-5 activity can be inhibited by media components).[14]
-
Inoculation: Add an equal volume of the bacterial inoculum to each well. Include a positive control (bacteria, no peptide) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of Hst-5 at which there is no visible growth (turbidity) of the microorganism.[14]
Objective: To assess the effect of Hst-5 on cell migration.
Materials:
-
Epithelial cell line (e.g., human corneal epithelial cells).
-
Complete cell culture medium.
-
Culture plates (e.g., 24-well plates).
-
Pipette tips (e.g., 200 µL) for creating the "scratch."
-
Synthetic Histatin 5 peptide and control peptides.
-
Microscope with imaging capabilities.
Procedure:
-
Cell Seeding: Seed epithelial cells into the wells of a culture plate and grow them to full confluency.
-
Scratch Creation: Create a uniform, cell-free gap (a "scratch" or "wound") in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove dislodged cells.
-
Treatment: Add fresh culture medium containing different concentrations of Hst-5, a control peptide (e.g., scrambled peptide), or vehicle control to the wells.
-
Imaging: Capture images of the scratch at time zero (T=0) and at subsequent time points (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the area of the cell-free gap at each time point using image analysis software. Calculate the rate of wound closure by comparing the change in area over time between the Hst-5 treated groups and the control group. An increased rate of closure indicates enhanced cell migration.[4]
Visualizations: Pathways and Workflows
The following diagrams illustrate key processes related to Histatin 5 function and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Wound Healing Properties of Histatin-5 and Identification of a Functional Domain Required for Histatin-5-Induced Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Histidine Residues Confer Histatin Peptides with Copper-Dependent Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Healing Powers of Histatins: From Oral Health to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Studies of the mechanism of human salivary histatin-5 candidacidal activity with histatin-5 variants and azole-sensitive and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wound Healing Properties of Histatin-5 and Identification of a Functional Domain Required for Histatin-5-Induced Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reducing Functional Domain of Histatin 5 Improves Antifungal Activity and Prevents Proteolytic Degradation [mdpi.com]
- 14. Frontiers | Human Salivary Protein Histatin 5 Has Potent Bactericidal Activity against ESKAPE Pathogens [frontiersin.org]
- 15. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histatin 5 variant reduces Candida albicans biofilm viability and inhibits biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impaired Histatin-5 Levels and Salivary Antimicrobial Activity against C. albicans in HIV Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, biological significance, and relevant experimental methodologies for the dodecapeptide with the sequence His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (HHLGGAKQAGDV). This peptide corresponds to the C-terminal sequence of the human fibrinogen γ-A chain and plays a critical role in hemostasis through its interaction with the platelet integrin αIIbβ3, mediating platelet aggregation. This document is intended to serve as a valuable resource for researchers in drug development, biochemistry, and hematology, offering detailed protocols and structured data to facilitate further investigation and application of this biologically significant peptide.
Core Physicochemical Properties
The fundamental physicochemical characteristics of the His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val peptide are summarized in the table below. These properties are essential for understanding the peptide's behavior in biological systems and for the design of experimental studies.
| Property | Value | Method |
| Molecular Formula | C₅₀H₈₀N₁₈O₁₆ | |
| Molecular Weight | 1213.29 g/mol | Calculation |
| Isoelectric Point (pI) | 6.78 | Calculation |
| Solubility | Predicted to be soluble in aqueous solutions, particularly at a pH away from its isoelectric point. Solubility can be enhanced in slightly acidic or basic buffers. For hydrophobic peptides, organic solvents like DMSO can be used. | |
| Stability | Peptide stability is influenced by factors such as pH, temperature, and the presence of proteases. It is susceptible to degradation in serum. |
Biological Significance and Signaling Pathway
The peptide sequence His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val is the C-terminal portion of the γ-chain of fibrinogen. This sequence is a key recognition site for the platelet integrin receptor αIIbβ3. The binding of the fibrinogen γ-chain to αIIbβ3 is a crucial step in platelet aggregation, a fundamental process in hemostasis and thrombosis.
Upon vascular injury, platelets are activated, leading to a conformational change in the αIIbβ3 integrin, which increases its affinity for fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet plug. The interaction between the C-terminal γ-chain of fibrinogen and αIIbβ3 is essential for this process.
Below is a diagram illustrating the signaling pathway of platelet aggregation mediated by the fibrinogen γ-chain.
Experimental Protocols
This section provides detailed methodologies for the characterization of the physicochemical properties of the His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val peptide.
Determination of Molecular Weight by Mass Spectrometry
Objective: To accurately determine the molecular weight of the synthetic peptide.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the lyophilized peptide in a suitable solvent, such as a mixture of 0.1% formic acid in water and acetonitrile.
-
The final concentration should be in the range of 1-10 pmol/µL.
-
-
Instrumentation:
-
A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended.
-
Electrospray ionization (ESI) is a suitable ionization technique for this peptide.
-
-
Mass Spectrometry Analysis:
-
Calibrate the mass spectrometer using a standard calibration mixture.
-
Infuse the peptide solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range of approximately 400-1500.
-
The resulting spectrum will show a series of multiply charged ions.
-
-
Data Analysis:
-
Deconvolute the multiply charged ion series using the software provided with the mass spectrometer to obtain the neutral molecular weight of the peptide.
-
Determination of Isoelectric Point by Isoelectric Focusing
Objective: To experimentally determine the isoelectric point (pI) of the peptide.
Methodology:
-
Sample Preparation:
-
Dissolve the peptide in a solution containing 8 M urea and 2% ampholytes.
-
-
Gel Preparation:
-
Prepare a polyacrylamide gel containing a pH gradient (e.g., pH 3-10). Immobilized pH gradient (IPG) strips are recommended for higher resolution and reproducibility.
-
-
Isoelectric Focusing:
-
Apply the peptide sample to the IPG strip.
-
Place the strip in an isoelectric focusing cell and apply a voltage program, starting at a low voltage and gradually increasing to a high voltage (e.g., up to 8000 V).
-
The total focusing time will depend on the length of the IPG strip and the voltage program.
-
-
Staining and pI Determination:
-
After focusing, fix the peptide in the gel using a solution of trichloroacetic acid.
-
Stain the gel with a sensitive protein stain, such as Coomassie Brilliant Blue or silver stain.
-
The pI of the peptide is determined by its position along the pH gradient, which can be calibrated using a set of pI markers.
-
Peptide Solubility Assay
Objective: To determine the solubility of the peptide in various solvents.
Methodology:
-
Solvent Selection:
-
Prepare a panel of solvents, including deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1% acetic acid in water, and 0.1% ammonium hydroxide in water.
-
-
Solubility Testing:
-
Add a small, known amount of the lyophilized peptide (e.g., 1 mg) to a microcentrifuge tube.
-
Add a small volume (e.g., 100 µL) of the first solvent to be tested.
-
Vortex the tube for 30 seconds.
-
Visually inspect the solution for any undissolved particles.
-
If the peptide is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
If the peptide remains insoluble, incrementally add more solvent until the peptide dissolves or a maximum volume is reached.
-
Repeat the process for each solvent.
-
-
Quantification (Optional):
-
For a more quantitative assessment, centrifuge the tubes to pellet any undissolved peptide.
-
Measure the concentration of the peptide in the supernatant using a suitable method, such as UV absorbance at 214 nm or a peptide quantification assay.
-
Peptide Stability Assay in Serum by HPLC
Objective: To evaluate the stability of the peptide in the presence of serum proteases.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in an appropriate solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.
-
Thaw human serum and centrifuge to remove any precipitates.
-
-
Incubation:
-
Add the peptide stock solution to the serum to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
-
Protein Precipitation:
-
To stop the enzymatic degradation, add two volumes of cold acetonitrile containing 1% trifluoroacetic acid (TFA) to the aliquot.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated serum proteins.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution of the peptide by UV absorbance at 214 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the peptide remaining at each time point relative to the zero-time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life of the peptide in serum.
-
Platelet Aggregation Assay
Objective: To assess the ability of the peptide to inhibit platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
-
Platelet Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Place a cuvette containing PRP in the aggregometer and adjust the baseline to 0% aggregation.
-
Place a cuvette with PPP to set the 100% aggregation baseline.
-
Add the peptide (or a control vehicle) to the PRP and incubate for a few minutes.
-
Initiate platelet aggregation by adding an agonist, such as ADP or thrombin.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
-
Data Analysis:
-
Compare the aggregation curves in the presence and absence of the peptide to determine its inhibitory effect.
-
Calculate the percentage of inhibition for different concentrations of the peptide to determine its IC₅₀ (half-maximal inhibitory concentration).
-
Conclusion
The dodecapeptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val is a molecule of significant biological interest due to its central role in platelet aggregation. This technical guide provides a foundation for researchers by summarizing its key physicochemical properties and offering detailed experimental protocols for its characterization. A thorough understanding of these characteristics is paramount for the design of novel therapeutics targeting thrombotic disorders and for advancing our knowledge of hemostasis. The provided methodologies offer a starting point for rigorous scientific investigation, and the diagram of the signaling pathway helps to contextualize the peptide's function within a broader biological framework.
A Technical Guide to the Three-Dimensional Structure Prediction of Novel Peptides
Introduction
Peptides, short chains of amino acids, are at the forefront of therapeutic innovation, acting as hormones, neurotransmitters, and targeted drug candidates. Their biological function is inextricably linked to their three-dimensional (3D) structure. An accurate structural model is paramount for understanding molecular mechanisms, predicting binding affinity, and guiding the rational design of novel peptide-based therapeutics. This guide provides an in-depth overview of the core computational methodologies for predicting peptide 3D structures, details the essential experimental protocols for their validation, and presents an integrated workflow for researchers in the field.
Core Computational Methodologies
The prediction of a peptide's tertiary structure from its primary amino acid sequence is a significant challenge in computational biology. Methodologies are broadly categorized into ab initio (or de novo) modeling, template-based modeling, and the rapidly advancing field of artificial intelligence and machine learning.
Ab Initio (Template-Free) Modeling
Ab initio methods predict peptide structures based solely on the amino acid sequence, using the principles of physics and chemistry to find the most energetically favorable conformation.[1][2] These methods explore the vast conformational space through algorithms like molecular dynamics simulations or genetic algorithms to identify the global minimum of a potential energy function.[2]
-
Principle: Relies on force fields to calculate the potential energy of a given peptide shape. The goal is to find the conformation with the lowest free energy, which is presumed to be the native state.[1]
-
Application: Essential when no homologous structures are available to serve as templates. It is particularly useful for novel peptides with unique folds.[2]
-
Tools: Services like PEP-FOLD utilize this approach, assembling structures from a limited set of predicted structural fragments based on a coarse-grained force field.[3][4][5]
Template-Based Modeling (TBM)
Template-Based Modeling, also known as comparative or homology modeling, leverages the fact that proteins and peptides with similar sequences often adopt similar 3D structures.[6] This approach is highly effective when a solved structure of a homologous peptide or protein domain is available in a database like the Protein Data Bank (PDB).
The TBM pipeline generally consists of four key steps:
-
Template Identification: Searching sequence databases to find experimentally determined structures that are homologous to the query peptide.
-
Target-Template Alignment: Aligning the query peptide sequence with the template sequence. The accuracy of this alignment is critical for the quality of the final model.[6]
-
Model Building: Constructing the 3D model of the query peptide by copying the coordinates of the aligned regions from the template structure.
-
Model Refinement: Optimizing the model to resolve clashes and improve its stereochemical quality, often using energy minimization techniques.[7]
-
Principle: Uses experimentally solved structures as a scaffold to model the target peptide.[6][8]
-
Application: Highly effective when sequence identity to a known structure is significant (typically >30%).[6]
-
Tools: I-TASSER is a prominent example that uses threading (a type of TBM) to identify templates and reassemble fragments to build the final model.[7][9]
Artificial Intelligence and Machine Learning (AI/ML)
The advent of deep learning has revolutionized structure prediction. AI models, trained on the vast database of known protein and peptide structures, can predict 3D coordinates with remarkable accuracy, often comparable to experimental methods.[6]
-
Principle: Utilizes deep neural networks to interpret patterns in sequence alignments and predict inter-residue distances and orientations, which are then used to construct the final 3D model.[10]
-
Application: AI tools like AlphaFold2 have demonstrated exceptional performance for both proteins and many peptides, including α-helical, β-hairpin, and disulfide-rich structures.[11][12] They can succeed even when suitable templates are not obvious. However, their accuracy can be lower for highly flexible or disordered peptides.[8]
-
Tools: AlphaFold2 is the leading example, achieving unprecedented accuracy in the CASP14 competition.[6] Newer models like PepFlow are being developed specifically to model the dynamic range of conformations that peptides can assume.
Performance and Comparison of Prediction Methods
The choice of prediction method depends on factors such as peptide length, sequence novelty, and available computational resources. The accuracy of a prediction is typically measured by the Root Mean Square Deviation (RMSD) between the predicted model's backbone atoms and the experimentally determined structure.
Table 1: Summary of Computational Prediction Approaches
| Methodology | Principle | Key Strengths | Key Limitations |
| Ab Initio Modeling | Folds the peptide sequence based on first principles of physics and energy minimization.[1][2] | Can predict entirely novel structures without reliance on known folds. | Computationally intensive; accuracy is highly dependent on the force field used. |
| Template-Based Modeling | Uses a known, homologous structure as a template to build the model.[6] | High accuracy when a good template (>30% sequence identity) is available; computationally efficient. | Accuracy drops significantly with low sequence homology; cannot predict novel folds.[6] |
| AI / Machine Learning | Employs deep learning to predict spatial constraints (distances, angles) from sequence information.[10] | Achieves very high accuracy, often comparable to experimental results; effective even with no close homologs.[6][11] | May struggle with highly flexible or disordered peptides; performance can be lower for non-natural amino acids.[8] |
Table 2: Common Software and Servers for Peptide Structure Prediction
| Tool / Server | Primary Methodology | Typical Peptide Length | Reported Performance / Notes |
| AlphaFold2 | AI / Machine Learning | 10 - 40+ amino acids | High accuracy for α-helical and β-hairpin peptides; may show shortcomings in predicting disulfide bond patterns.[8][11] |
| PEP-FOLD3 | De Novo / Fragment Assembly | 5 - 50 amino acids | Returns near-native models for ~80% of targets; average RMSD of ~2.1-2.6 Å from NMR structures in benchmarks.[1][3][13] |
| Rosetta (FlexPepDock) | De Novo / Energy Minimization | Flexible | Powerful for modeling peptide-protein interactions and flexible peptide docking.[14][15][16] Can be used for ab initio prediction. |
| I-TASSER | Threading / TBM | >10 amino acids | Hybrid method that combines threading with ab initio modeling for regions without templates.[7][9][17] |
| APPTEST | Neural Network / De Novo | 5 - 40 amino acids | Reports an average best-structure RMSD of 1.9 Å from experimental backbones across a large test set.[18] |
Mandatory Experimental Validation
Computational models, regardless of their predicted accuracy, are hypotheses. Experimental validation is a critical and indispensable step to confirm the predicted three-dimensional structure. The two primary techniques for determining peptide structure at atomic resolution are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Detailed Protocol: NMR Spectroscopy
NMR spectroscopy determines the structure of peptides in solution, which closely mimics their physiological environment. The process relies on measuring distances between specific atoms (protons) through the Nuclear Overhauser Effect (NOE).[19]
Methodology:
-
Sample Preparation:
-
Synthesize or recombinantly express the peptide. Purity should be >95% as confirmed by HPLC and mass spectrometry.
-
Dissolve the peptide in a suitable buffer (e.g., 90% H₂O / 10% D₂O) to a concentration of 1-5 mM.[20] The sample must be stable and non-aggregating at the chosen pH and temperature.[19]
-
For peptides larger than ~40 residues, isotopic labeling (¹⁵N, ¹³C) is often necessary to resolve spectral overlap.[20]
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra at a high-field spectrometer. Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems (i.e., all protons belonging to a single residue).[21]
-
COSY (Correlation Spectroscopy): To identify protons that are connected through 2-3 chemical bonds.[21]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing the distance restraints crucial for structure calculation.[19]
-
-
-
Resonance Assignment:
-
Use the TOCSY and COSY spectra to assign all proton resonances to their specific amino acid residues within the peptide sequence.[19] This is a meticulous process of connecting adjacent residues' spin systems using sequential NOEs.
-
-
Structure Calculation and Refinement:
-
Automatically or manually assign all cross-peaks in the NOESY spectrum to specific proton pairs.
-
Convert the volume of NOESY cross-peaks into upper distance bounds (restraints).[19]
-
Use software like CYANA or XPLOR-NIH to calculate an ensemble of structures that satisfy these distance restraints through simulated annealing.[18][22]
-
The final ensemble of structures is refined using an explicit solvent force field and assessed for quality and consistency.
-
Detailed Protocol: X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of a peptide's structure in a crystalline state. The primary challenge is often growing a well-ordered crystal.
Methodology:
-
Peptide Synthesis and Purification:
-
Crystallization:
-
This is the most challenging step.[23] Screen a wide range of conditions (precipitants, buffers, pH, temperature) to find one that induces the peptide to form well-ordered crystals.
-
Common methods include vapor diffusion (sitting-drop or hanging-drop) and evaporation.[25] The goal is to produce single crystals of optimal size (~0.2-1.0 mm).[25]
-
-
X-ray Diffraction Data Collection:
-
Harvest a suitable crystal and flash-cool it in liquid nitrogen to prevent radiation damage.
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Rotate the crystal in the beam and collect the resulting diffraction pattern on a detector.[23]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and the intensities of all reflections.
-
Solve the "phase problem" to calculate an electron density map. This can be done using methods like molecular replacement (if a homologous structure exists) or anomalous diffraction from incorporated heavy atoms.[24]
-
Build an atomic model of the peptide into the electron density map using software like Coot.
-
Refine the model against the diffraction data to improve its fit and stereochemical quality, resulting in the final high-resolution structure.[24]
-
Visualized Workflows and Pathways
Visualizing workflows and molecular interactions is key to understanding the complex processes involved in peptide structure determination and function.
Integrated Structure Determination Workflow
The following diagram illustrates the comprehensive workflow, integrating computational prediction with experimental validation to arrive at a high-confidence 3D peptide structure.
Logic for Selecting a Prediction Method
Choosing the right computational tool is a critical first step. This decision tree outlines a logical approach based on the characteristics of the novel peptide.
Example Signaling Pathway: Peptide Inhibition of p53-MDM2
Many therapeutic peptides function by disrupting protein-protein interactions. A classic example is the inhibition of the p53-MDM2 interaction. The tumor suppressor p53 is negatively regulated by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[26][27] Peptides can be designed to mimic the p53 α-helix, binding to a hydrophobic pocket on MDM2 and preventing it from binding and degrading p53.[28] This stabilizes p53, allowing it to activate downstream genes like p21 to induce cell-cycle arrest and suppress tumor growth.
Conclusion and Future Outlook
The field of peptide structure prediction has been transformed by advances in computational power and artificial intelligence. High-accuracy methods like AlphaFold2 provide an unprecedented starting point for understanding peptide function. However, these computational models are not infallible. Key challenges remain, particularly in accurately modeling peptide flexibility, conformational ensembles, and the inclusion of non-canonical amino acids.
Therefore, an integrated strategy that combines state-of-the-art computational prediction with rigorous experimental validation remains the gold standard. As both computational tools and experimental techniques continue to evolve, the synergy between them will accelerate the discovery and design of novel peptide therapeutics, paving the way for new treatments for a wide range of diseases.
References
- 1. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 2. Benchmarking protein structure predictors to assist machine learning-guided peptide discovery - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00045A [pubs.rsc.org]
- 3. PEP-FOLD: an online resource for de novo peptide structure prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 5. PEP-FOLD -- De Novo Peptide Structure Prediction | HSLS [hsls.pitt.edu]
- 6. AlphaFold - Wikipedia [en.wikipedia.org]
- 7. Protein Structure and Function Prediction Using I-TASSER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Benchmarking AlphaFold2 on peptide structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benchmarking AlphaFold2 on Peptide Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEP-FOLD3: faster de novo structure prediction for linear peptides in solution and in complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rosetta FlexPepDock to predict peptide-MHC binding: An approach for non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rosetta FlexPepDock ab-initio: Simultaneous Folding, Docking and Refinement of Peptides onto Their Receptors | PLOS One [journals.plos.org]
- 16. Rosetta Structure Prediction – Meiler Lab [meilerlab.org]
- 17. researchgate.net [researchgate.net]
- 18. APPTEST is a novel protocol for the automatic prediction of peptide tertiary structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. nmr-bio.com [nmr-bio.com]
- 21. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 22. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Homology, Function, and Analysis of the Fibrinogen-Derived Peptide: HHLGGAKQAGDV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the peptide sequence His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val (HHLGGAKQAGDV). This dodecapeptide corresponds to the C-terminal residues 400-411 of the human fibrinogen gamma chain (γC-peptide) and plays a pivotal role in hemostasis and thrombosis. Through its interaction with the platelet integrin receptor αIIbβ3 (glycoprotein IIb/IIIa), this peptide is essential for platelet aggregation. This document details the peptide's homology, its mechanism of action in platelet signaling, comprehensive experimental protocols for its study, and quantitative data on its binding affinity and inhibitory potential.
Homology and Identification
The peptide sequence HHLGGAKQAGDV is a highly conserved motif found at the C-terminus of the gamma chain of fibrinogen in humans and other species. Homology searches using tools like the Basic Local Alignment Search Tool (BLAST) confirm its origin from the fibrinogen gamma chain.[1] This region is critical for the interaction of fibrinogen with the platelet integrin αIIbβ3, a key event in the final common pathway of platelet aggregation.[1][2]
Mechanism of Action: Platelet Aggregation
The primary biological function of the HHLGGAKQAGDV peptide is its involvement in mediating platelet aggregation. Fibrinogen, a soluble glycoprotein in the blood, acts as a molecular bridge between activated platelets. This bridging is facilitated by the binding of fibrinogen to the αIIbβ3 integrin receptors on the surface of adjacent platelets. The C-terminal region of the fibrinogen gamma chain, containing the HHLGGAKQAGDV sequence, is a primary recognition site for αIIbβ3.[1][2]
The binding of this peptide to αIIbβ3 induces a conformational change in the integrin, leading to outside-in signaling that promotes platelet spreading, clot retraction, and stabilization of the thrombus.[3] The interaction is distinct from the binding of RGD (Arg-Gly-Asp) motifs also present in fibrinogen, which are recognized by other integrins.[2] The specificity of the HHLGGAKQAGDV sequence for αIIbβ3 makes it a subject of interest for the development of anti-platelet therapies.
Signaling Pathway of Platelet Aggregation
The following diagram illustrates the central role of the fibrinogen γC-peptide in the signaling cascade leading to platelet aggregation.
Quantitative Data: Binding Affinity and Inhibition
The interaction between the HHLGGAKQAGDV peptide and the αIIbβ3 receptor has been quantified through various in vitro assays. The following tables summarize key binding and inhibition data from published studies.
Table 1: Binding Affinity of HHLGGAKQAGDV and Related Peptides to Platelets
| Peptide/Ligand | Receptor | Kd (Dissociation Constant) | Binding Sites per Platelet | Reference |
| Y-HHLGGAKQAGDV(G)9RGDS (Bridged Peptide) | αIIbβ3 (ADP-activated platelets) | 3.1 ± 0.5 x 10⁻⁷ M | 43,600 ± 9,200 | [3] |
| Y-HHLGGAKQAGDV(G)9RGDS (Bridged Peptide) | αIIbβ3 (RGDS-activated platelets) | 8.9 ± 1.3 x 10⁻⁷ M | 38,600 ± 4,800 | [3] |
Table 2: Inhibitory Concentration (IC50) of HHLGGAKQAGDV and Related Peptides on Fibrinogen Binding
| Inhibitor Peptide | Assay | IC50 | Reference |
| HHLGGAKQAGDV (γ 400-411) | Inhibition of bridged peptide binding | 102 ± 4.1 µM | [3] |
| RGDS | Inhibition of bridged peptide binding | 32 ± 2.6 µM | [3] |
| Y-HHLGGAKQAGDV(G)9RGDS | ADP-induced platelet aggregation | 3.5 ± 0.6 µM | [4] |
| RGDS | Fibrinogen binding to GPIIb/IIIa | 17 ± 1.6 µM | [4] |
| HHLGGAKQAGDV | Fibrinogen binding to GPIIb/IIIa | 87 ± 6.8 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the HHLGGAKQAGDV peptide's function.
Platelet Aggregation Assay
This assay measures the ability of a peptide to inhibit platelet aggregation induced by an agonist like ADP.
Materials:
-
Citrated whole blood or platelet-rich plasma (PRP)
-
Agonist solution (e.g., Adenosine diphosphate - ADP)
-
Test peptide (HHLGGAKQAGDV) at various concentrations
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the supernatant (PRP).
-
Adjust Platelet Count: Determine the platelet count in the PRP and adjust to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Pre-incubation: Pre-incubate aliquots of PRP with varying concentrations of the HHLGGAKQAGDV peptide or a control vehicle for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer cuvettes with stirring.
-
Induce Aggregation: Add the agonist (e.g., ADP to a final concentration of 10 µM) to initiate platelet aggregation.
-
Monitor Aggregation: Record the change in light transmittance through the cuvette over time using the aggregometer. Increased light transmittance corresponds to increased platelet aggregation.
-
Data Analysis: Determine the maximum aggregation percentage for each peptide concentration. Plot the percentage of inhibition against the peptide concentration to calculate the IC50 value.
Fibrinogen-Receptor Binding Assay
This assay quantifies the ability of the peptide to compete with labeled fibrinogen for binding to the αIIbβ3 receptor on activated platelets.
Materials:
-
Washed platelets
-
Labeled fibrinogen (e.g., ¹²⁵I-fibrinogen)
-
Platelet activation agonist (e.g., ADP, thrombin)
-
Test peptide (HHLGGAKQAGDV) at various concentrations
-
Binding buffer (e.g., Tyrode's buffer with albumin)
-
Silicon oil or sucrose solution for separating bound from free ligand
-
Gamma counter
Procedure:
-
Platelet Preparation: Isolate and wash platelets from whole blood to remove plasma proteins. Resuspend in the binding buffer.
-
Assay Setup: In microcentrifuge tubes, combine washed platelets, the activating agonist, and varying concentrations of the HHLGGAKQAGDV peptide or a control.
-
Binding Reaction: Add a fixed concentration of labeled fibrinogen to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Separation: Layer the reaction mixture over silicon oil or a sucrose cushion in a microcentrifuge tube. Centrifuge to pellet the platelets with bound labeled fibrinogen, separating them from the unbound labeled fibrinogen in the supernatant.
-
Quantification: Freeze the tubes and cut the tips containing the platelet pellet. Measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled fibrinogen). Plot the percentage of inhibition of specific binding against the peptide concentration to determine the IC50.
Workflow for a Competitive Binding Assay
The following diagram outlines the typical workflow for a competitive binding assay to determine the inhibitory potential of the HHLGGAKQAGDV peptide.
Conclusion
The HHLGGAKQAGDV peptide, derived from the C-terminus of the fibrinogen gamma chain, is a critical determinant of platelet aggregation and thrombus formation. Its specific interaction with the integrin αIIbβ3 receptor presents a valuable target for the development of novel anti-thrombotic agents. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the characterization and therapeutic application of this and related peptides. The detailed methodologies and established binding parameters are essential for the design of future studies aimed at elucidating the precise structural basis of its interaction with αIIbβ3 and for the screening and optimization of new drug candidates.
References
- 1. pnas.org [pnas.org]
- 2. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Bridged" peptide of fibrinogen binds to platelets activated by RGD peptide as well as by ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hybrid peptide analogs to receptor recognition domains on alpha- and gamma-chains of human fibrinogen on fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Interactome of a Key Hemostatic Peptide: A Technical Guide to the Binding Partners of His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the protein binding partners for the dodecapeptide His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val (HHLGGAKQAGDV). This peptide, corresponding to the C-terminal sequence of the human fibrinogen γ-chain, plays a pivotal role in hemostasis and thrombosis. Its primary and most well-characterized binding partner is the platelet integrin receptor αIIbβ3. This document will delve into the specifics of this critical interaction, summarizing key quantitative data, providing detailed experimental protocols for its study, and visualizing the associated signaling pathways and experimental workflows.
The Primary Binding Partner: Integrin αIIbβ3
The peptide HHLGGAKQAGDV is a crucial recognition motif for the integrin αIIbβ3, a heterodimeric receptor expressed on the surface of platelets[1]. The binding of the C-terminal end of fibrinogen's γ-chain to αIIbβ3 is a key event in platelet aggregation, the process by which platelets clump together to form a thrombus, or blood clot, at sites of vascular injury[1][2]. This interaction is a central component of the final common pathway of platelet aggregation, regardless of the initial platelet agonist[3].
Quantitative Binding Data
The affinity and kinetics of the HHLGGAKQAGDV peptide's interaction with integrin αIIbβ3 have been characterized using various biophysical techniques. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Method | Comments | Reference |
| Ki (Inhibition Constant) | > 10 µM | Surface Plasmon Resonance (SPR) | The peptide weakly inhibited the binding of fibrinogen to primed αIIbβ3. | [4] |
| IC50 (Half Maximal Inhibitory Concentration) | Comparable to RGDS peptide | Platelet Aggregation Assay | The peptide LGGAKQAGDV was as potent as the RGDS peptide in inhibiting fibrinogen binding to platelets. | [5] |
| Binding Affinity (Qualitative) | Tighter than γC-12 for cRGDFK | Optical Trap-Based Force Spectroscopy | Nanomechanical measurements revealed cRGDFK binds at least as tightly as the HHLGGAKQAGDV peptide to αIIbβ3. | [6] |
| Dissociation Force | 60–120 pN | Optical Trap-Based Force Spectroscopy | Both HHLGGAKQAGDV and cRGDFK peptides form stable complexes with αIIbβ3 that dissociate in this force range. | [6] |
Signaling Pathway: Platelet Aggregation
The binding of the HHLGGAKQAGDV sequence of fibrinogen to integrin αIIbβ3 is the culmination of a signaling cascade initiated by platelet activation. Various agonists, such as thrombin, ADP, and collagen, can trigger this cascade. Upon activation, a conformational change occurs in the αIIbβ3 integrin, switching it from a low-affinity to a high-affinity state for its ligands, including fibrinogen. The binding of dimeric fibrinogen molecules to αIIbβ3 on adjacent platelets bridges them together, leading to platelet aggregation.
Figure 1. Simplified signaling pathway of platelet aggregation initiated by agonist activation, leading to integrin αIIbβ3 activation and fibrinogen-mediated platelet cross-linking via the HHLGGAKQAGDV sequence.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between the HHLGGAKQAGDV peptide and its binding partners.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure real-time biomolecular interactions.
Experimental Workflow:
Figure 2. A typical workflow for analyzing peptide-protein interactions using Surface Plasmon Resonance (SPR).
Detailed Protocol:
-
Protein and Peptide Preparation:
-
Purify human integrin αIIbβ3 to >95% purity.
-
Synthesize the HHLGGAKQAGDV peptide and purify by HPLC.
-
-
Immobilization of Integrin αIIbβ3:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified integrin αIIbβ3 (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Inject 1 M ethanolamine-HCl (pH 8.5) to block any remaining active esters.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the HHLGGAKQAGDV peptide in a suitable running buffer (e.g., HBS-P+ buffer).
-
Inject the peptide solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles using a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Platelet Aggregation Inhibition Assay
This assay measures the ability of the HHLGGAKQAGDV peptide to inhibit agonist-induced platelet aggregation.
Detailed Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer. Adjust the baseline to 0% aggregation with PRP and to 100% aggregation with PPP.
-
Pre-incubate aliquots of PRP with varying concentrations of the HHLGGAKQAGDV peptide or a vehicle control for a short period (e.g., 5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, thrombin, or collagen).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the peptide concentration.
-
Calculate the IC50 value, which is the concentration of the peptide that inhibits platelet aggregation by 50%.
-
X-ray Crystallography of the Peptide-Integrin Complex
This technique provides a high-resolution three-dimensional structure of the HHLGGAKQAGDV peptide bound to the integrin αIIbβ3 headpiece.
Experimental Workflow:
Figure 3. Workflow for determining the crystal structure of a protein-peptide complex.
Detailed Protocol:
-
Protein and Peptide Preparation:
-
Express and purify the headpiece of integrin αIIbβ3.
-
Synthesize and purify the HHLGGAKQAGDV peptide.
-
-
Co-crystallization:
-
Mix the purified integrin αIIbβ3 headpiece with a molar excess of the HHLGGAKQAGDV peptide.
-
Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method, screening a wide range of crystallization conditions (precipitants, pH, temperature).
-
-
Crystal Soaking (Alternative Method):
-
Grow crystals of the apo-integrin αIIbβ3 headpiece.
-
Soak the apo-crystals in a solution containing a high concentration of the HHLGGAKQAGDV peptide for a defined period.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement with a known integrin structure as a search model.
-
Build the HHLGGAKQAGDV peptide into the electron density map.
-
Refine the atomic model against the experimental data to obtain a high-resolution structure.
-
The following table presents example X-ray diffraction and refinement statistics, similar to those reported for the αIIbβ3-γC peptide complex[7].
| Data Collection | Refinement | ||
| Space group | P3221 | Resolution (Å) | 50 - 2.5 |
| Unit cell (a, b, c) (Å) | 148.3, 148.3, 176.6 | No. reflections | 56,231 |
| Rmerge (%) | 8.5 | Rwork / Rfree (%) | 21.5 / 26.8 |
| I / σI | 15.2 | Ramachandran favored (%) | 98.5 |
Conclusion
The dodecapeptide HHLGGAKQAGDV, derived from the C-terminus of the fibrinogen γ-chain, is a critical ligand for the platelet integrin αIIbβ3. The interaction between this peptide and its receptor is fundamental to the process of platelet aggregation and, consequently, to hemostasis and thrombosis. This technical guide has provided a comprehensive overview of this interaction, including quantitative binding data, the associated signaling pathway, and detailed experimental protocols for its investigation. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working in the fields of hematology, cardiovascular disease, and integrin biology. Further exploration of this and other peptide-protein interactions holds significant promise for the development of novel anti-thrombotic therapies.
References
- 1. Protein-peptide Interaction by Surface Plasmon Resonance [agris.fao.org]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Assay of Adhesion Under Shear Stress for the Study of T Lymphocyte-Adhesion Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 7. youtube.com [youtube.com]
An In-depth Guide to Subcellular Localization Prediction for Short Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract: The precise location of a peptide within a cell is intrinsically linked to its function and is a critical determinant of its therapeutic efficacy. Accurately predicting and validating the subcellular localization of short peptide sequences is paramount for designing targeted therapies, understanding disease mechanisms, and advancing proteomic research. This guide provides a comprehensive overview of the computational tools and experimental methodologies used to determine the subcellular fate of peptides. It covers the biological basis of peptide targeting, offers a comparative analysis of predictive software, details key experimental validation protocols, and illustrates integrated workflows, serving as an essential resource for professionals in cellular biology and drug development.
Part 1: The Biological Basis of Peptide Targeting
The journey of a peptide to its specific subcellular destination is not random; it is a highly regulated process dictated by intrinsic targeting signals within its amino acid sequence.[1] These signals act as molecular "zip codes," recognized by the cell's sophisticated transport machinery, which then shuttles the peptide to the correct organelle.
Targeting Signals and Motifs
Most proteins and peptides destined for specific organelles contain short, distinct amino acid sequences known as targeting signals or signal peptides.[2] These sequences have specific characteristics that are recognized by cellular receptors.
-
Nuclear Localization Signals (NLS): These are typically short stretches of positively charged amino acids (e.g., lysine, arginine) that mediate import into the nucleus.[3][4] The classic SV40 large T antigen NLS (PKKKRKV) is a well-studied example. The import process is generally mediated by a family of transport receptors called karyopherins, or importins.[3][5]
-
Mitochondrial Targeting Signals (MTS): Peptides targeting the mitochondria often possess an N-terminal sequence of 20-50 amino acids that can form a positively charged amphipathic α-helix.[6][7] This structure is recognized by import receptors on the mitochondrial outer membrane.[6]
-
Endoplasmic Reticulum (ER) Signal Peptides: These are typically found at the N-terminus and consist of a hydrophobic core region. They direct the nascent peptide to the ER membrane for entry into the secretory pathway.[2][8]
-
Lysosomal Targeting Signals: Certain short motifs, such as the tyrosine-based YXXØ motif (where Ø is a bulky hydrophobic residue), can direct proteins and peptides to lysosomes.[9]
-
Peroxisomal Targeting Signals (PTS): The most common is the C-terminal PTS1 tripeptide, typically (S/A)-(K/R/H)-L.[7]
Table 1: Common Subcellular Targeting Signals for Peptides
| Target Organelle | Signal Type | Common Features & Examples |
| Nucleus | Nuclear Localization Signal (NLS) | Rich in basic residues (K, R). e.g., PKKKRKV (SV40 T-antigen)[3] |
| Mitochondria | Mitochondrial Targeting Signal (MTS) | N-terminal, amphipathic helix with positive charges.[6][7] |
| Endoplasmic Reticulum | ER Signal Peptide (SP) | N-terminal, 5-15 hydrophobic amino acids.[8] |
| Lysosome | Lysosomal Sorting Peptide (LSP) | Tyrosine-based motifs. e.g., YXXØ[9] |
| Peroxisome | Peroxisomal Targeting Signal (PTS) | C-terminal tripeptide. e.g., SKL (PTS1)[7] |
Key Transport Pathways
The recognition of a targeting signal initiates a cascade of events leading to translocation across organellar membranes.
-
Nuclear Import: The process is dependent on the small GTPase, Ran, which exists in a GTP-bound state in the nucleus and a GDP-bound state in the cytoplasm.[10] An NLS-containing cargo protein binds to an importin-α/β heterodimer in the cytoplasm.[11] This complex then docks at the Nuclear Pore Complex (NPC) and is translocated through.[3] Inside the nucleus, Ran-GTP binds to importin-β, causing the complex to dissociate and release the cargo.[11]
-
Mitochondrial Import: Precursor proteins with an MTS are recognized by receptor proteins of the Translocase of the Outer Membrane (TOM) complex. The peptide is then passed to the Translocase of the Inner Membrane (TIM) complex for entry into the mitochondrial matrix.[6]
Part 2: Computational Prediction of Subcellular Localization
Before undertaking resource-intensive experimental validation, computational tools provide a valuable first-pass analysis to predict a peptide's likely subcellular destination. These tools use various algorithms to analyze sequence features.[1][12]
Prediction Methodologies
Computational predictors can be broadly categorized:[12]
-
Sorting Signal-Based: These methods scan the peptide sequence for known targeting motifs, such as NLS or MTS sequences.
-
Amino Acid Composition-Based: These approaches use the overall amino acid composition and other physicochemical properties of the peptide to make a prediction, often employing machine learning algorithms like Support Vector Machines (SVMs) or Artificial Neural Networks (ANNs).[13]
-
Homology-Based: If the peptide sequence is homologous to a protein with a known, experimentally verified location, its location can be inferred.[13]
-
Hybrid/Integrated Methods: Many modern tools combine multiple approaches to improve accuracy.[12] Deep learning models, for instance, can analyze the entire sequence to identify complex patterns beyond simple motifs.[13]
Comparison of Prediction Tools
A variety of web servers and standalone programs are available to researchers. The choice of tool can depend on the organism and the specific locations being predicted.
Table 2: Comparison of Common Subcellular Localization Prediction Tools
| Tool Name | Prediction Basis | Organism(s) | Key Features | Reference |
| TargetP | N-terminal sequence analysis (ANN) | Plant, Non-Plant Eukaryotes | Predicts Chloroplast, Mitochondria, Secretory Pathway, or other.[14] | Emanuelsson et al., 2000[15] |
| WoLF PSORT | Uses sorting signals, amino acid composition, and functional motifs. | Animal, Fungi, Plant | Predicts over 10 localization sites using a k-nearest neighbor classifier.[16] | Horton et al., 2007[15] |
| DeepLoc | Deep Learning (CNNs, LSTMs) | Eukaryotes, Bacteria, Archaea | Predicts 10 eukaryotic or 4 bacterial locations; can identify sorting regions.[13] | Almagro Armenteros et al., 2017 |
| PSORTb | Multi-component analysis (motifs, HMMs, SVMs) | Bacteria (Gram-positive/negative) | High-precision tool for prokaryotic systems with refined subcategories.[17] | Yu et al., 2010[15] |
| PredSL | Combined (NNs, HMMs, scoring matrices) | Eukaryotes | Focuses on N-terminal targeting sequences for chloroplast, mitochondrion, etc.[14] | Petsalaki et al., 2006[18] |
Note: Performance metrics like accuracy, sensitivity, and specificity are highly dataset-dependent and should be interpreted in the context of the original publication's test sets.
Part 3: Experimental Validation Protocols
Computational predictions, while useful, must be confirmed through empirical evidence.[19][20] Several robust experimental techniques can be used to visualize and confirm the subcellular localization of a peptide.
Detailed Protocol: Immunofluorescence (IF) Microscopy
Immunofluorescence (IF), or Immunocytochemistry (ICC), is a powerful technique to visualize the location of a peptide within a cell using fluorescently labeled antibodies.[21]
Objective: To determine the subcellular localization of a target peptide by staining for the peptide and co-localizing it with a known organelle marker.
Materials:
-
Cultured cells grown on sterile glass coverslips.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 2% normal serum from the secondary antibody host species in PBS.[22]
-
Primary Antibody: Specific to the target peptide, diluted in Blocking Buffer.
-
Secondary Antibody: Fluorescently conjugated (e.g., Alexa Fluor 488), specific for the primary antibody's host species, diluted in Blocking Buffer.
-
Organelle Marker: A fluorescent dye (e.g., MitoTracker Red) or an antibody against a known organellar protein.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Aqueous anti-fade mounting medium.
Procedure:
-
Cell Culture: Grow cells to 70-80% confluency on sterile glass coverslips in a culture plate.[22]
-
Washing: Gently aspirate the culture medium and wash the cells three times with ice-cold PBS for 5 minutes each.[23]
-
Fixation: Add 4% PFA to the cells and incubate for 10-15 minutes at room temperature to crosslink proteins and preserve cell morphology.[22]
-
Washing: Remove the fixative and wash three times with PBS for 5 minutes each.[22]
-
Permeabilization: If the target peptide is intracellular, incubate the cells with Permeabilization Buffer for 10-20 minutes at room temperature.[21][23] This allows antibodies to access intracellular epitopes.
-
Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for at least 1 hour at room temperature to minimize non-specific antibody binding.[22]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Aspirate the blocking solution and incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[22]
-
Washing: Remove the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.
-
Washing: Remove the secondary antibody solution and wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.[23] If using other organelle markers, follow the manufacturer's protocol.
-
Mounting: Wash one final time with PBS. Carefully mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.
-
Imaging: Visualize the sample using a fluorescence or confocal microscope. The fluorescent signal from the secondary antibody will reveal the location of the peptide, which can be compared to the signals from the organelle and nuclear markers.
Detailed Protocol: Subcellular Fractionation and Western Blotting
This biochemical technique physically separates cellular components into different fractions, which can then be analyzed for the presence of the peptide of interest.[24][25]
Objective: To determine which cellular fraction (e.g., nuclear, cytosolic, membrane) contains the target peptide.
Materials:
-
Cultured cells.
-
Cell Scraper.
-
Fractionation Buffer (Hypotonic Lysis Buffer, e.g., containing HEPES, MgCl2, KCl, and protease inhibitors).
-
Nuclear Lysis Buffer (High salt buffer with detergent).
-
Dounce homogenizer or syringe with a narrow-gauge needle.
-
Microcentrifuge and Ultracentrifuge.
-
Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, primary and secondary antibodies).
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping them into ice-cold PBS. Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic Fractionation Buffer and incubate on ice for 15-30 minutes to allow the cells to swell.[26]
-
Homogenization: Lyse the cell membranes by passing the suspension through a narrow-gauge needle (e.g., 27-gauge) 10-20 times or by using a Dounce homogenizer.[24] This step should be gentle enough to leave nuclei intact.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 720 x g) for 5-10 minutes at 4°C.[24][26] The resulting pellet contains the nuclei. The supernatant contains the cytoplasm, membranes, and mitochondria.
-
Cytosolic and Membrane Fraction Separation: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C.[24][26]
-
The new supernatant is the cytosolic fraction .
-
The pellet contains the membrane fraction (including plasma membrane, ER, Golgi).
-
-
Washing and Lysis of Nuclei: Wash the nuclear pellet from step 4 with fractionation buffer. Then, resuspend the pellet in Nuclear Lysis Buffer and incubate on ice to extract nuclear proteins.
-
Western Blot Analysis: Quantify the protein concentration in each fraction (cytosolic, membrane, nuclear). Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target peptide. Also, probe separate blots with antibodies for known marker proteins (e.g., Histone H3 for nucleus, Tubulin for cytosol, Calnexin for ER/membrane) to verify the purity of the fractions.
Part 4: Visualizing Workflows and Pathways
Understanding the logical flow of prediction and validation, as well as the underlying biological pathways, is crucial for effective research.
Integrated Prediction and Validation Workflow
The process of determining a peptide's location involves a synergistic combination of computational and experimental steps.
Signaling Pathway: Classical Nuclear Import
The classical pathway for importing proteins and peptides into the nucleus is a well-defined process mediated by importin proteins and the Ran GTPase cycle.
Experimental Workflow: Immunofluorescence
The immunofluorescence protocol follows a clear, sequential process from sample preparation to final imaging.
Conclusion
The determination of subcellular localization is a cornerstone of peptide research and therapeutic development. An integrated strategy, beginning with high-quality computational prediction to form a testable hypothesis, followed by rigorous experimental validation through techniques like immunofluorescence and subcellular fractionation, provides the most reliable path to understanding a peptide's function and potential.[19] The methodologies and workflows detailed in this guide offer a robust framework for researchers to confidently navigate the complexities of intracellular peptide targeting, ultimately accelerating the journey from sequence to function and from basic research to clinical application.[9][27]
References
- 1. Computational prediction of subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The similarity between N-terminal targeting signals for protein import into different organelles and its evolutionary relevance [frontiersin.org]
- 3. Mechanisms and Signals for the Nuclear Import of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear import and export pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear Localization Signal Peptides Induce Molecular Delivery along Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Signal Peptide Features Determining the Substrate Specificities of Targeting and Translocation Components in Human ER Protein Import - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Performance of different approaches for predicting the subcellular locations of proteins: A review | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. Computational methods for protein localization prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PredSL: A Tool for the N-terminal Sequence-based Prediction of Protein Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subcellular Localization Prediction Tools [bioinformatics.ysu.edu]
- 16. genscript.com [genscript.com]
- 17. Computational prediction and comparative analysis of protein subcellular localization in bacteria [summit.sfu.ca]
- 18. researchgate.net [researchgate.net]
- 19. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. clyte.tech [clyte.tech]
- 22. ibidi.com [ibidi.com]
- 23. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 24. Subcellular fractionation protocol [abcam.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]
- 27. An update on cell-penetrating peptides with intracellular organelle targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solid-Phase Synthesis of His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of peptides for research, diagnostics, and therapeutic applications.[1][2] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used approach due to its milder reaction conditions compared to Boc-based methods.[3][4] This application note provides a detailed protocol for the manual synthesis of the dodecapeptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (HHLGGAKQAGDV) using Fmoc chemistry.
The synthesis of this peptide presents several challenges due to the presence of specific amino acid residues:
-
Histidine (His): The imidazole side chain of histidine can lead to racemization during coupling.[3] Proper protection of the imidazole nitrogen is crucial, with the trityl (Trt) group being a common and effective choice.[3][5][6]
-
Aspartic Acid (Asp): Aspartic acid is highly susceptible to aspartimide formation, a side reaction that can occur during the basic conditions of Fmoc deprotection, especially in sequences like Asp-Gly.[3][7][8] This can lead to the formation of β-aspartyl peptides and racemization.[3][7]
-
Glutamine (Gln) and Lysine (Lys): These residues have reactive side chains that require robust protection (e.g., Trt for Gln, Boc for Lys) to prevent unwanted side reactions during synthesis.[3]
This protocol incorporates strategies to mitigate these challenges, ensuring a high yield and purity of the target peptide.
Materials and Reagents
-
Resin: Rink Amide resin (for a C-terminal amide) or a pre-loaded Wang or 2-Chlorotrityl Chloride resin with Fmoc-Val.
-
Fmoc-Amino Acids:
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Isopropyl Alcohol (IPA)
-
-
Reagents:
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Coupling Reagent: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solution: DMF
-
Capping Solution (Optional): Acetic anhydride and DIPEA in DMF.
-
Cleavage Cocktail: Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[10][11]
-
Precipitation Solvent: Cold diethyl ether.
-
-
Equipment:
-
Manual solid-phase peptide synthesis vessel
-
Shaker or vortexer
-
Filtration apparatus
-
Scintillation vials or round-bottom flasks
-
Lyophilizer
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
-
Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale.
Resin Preparation and Swelling
-
Place 100-150 mg of Rink Amide resin (or an equivalent amount of pre-loaded resin) in the synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
If using Rink Amide resin, perform an initial Fmoc deprotection (Step 3) to prepare the resin for coupling the first amino acid (Valine).
Amino Acid Coupling Cycle (Iterative)
This cycle is repeated for each amino acid in the sequence, from C-terminus to N-terminus (Val -> Asp -> Gly -> Ala -> Gln -> Lys -> Ala -> Gly -> Gly -> Leu -> His -> His).
a. Pre-activation of Amino Acid:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents, 0.4 mmol) and HBTU/HATU (3.9 equivalents, 0.39 mmol) in a minimal amount of DMF (approx. 2 mL).
-
Add DIPEA (8 equivalents, 0.8 mmol) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.[12]
b. Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To monitor the reaction, perform a Kaiser test (ninhydrin test).[13] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
c. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL for 1 min each) to remove excess reagents.
Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 5 mL of 20% piperidine in DMF.
-
Agitate for an additional 10-15 minutes.[14]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times, 5 mL each) to remove all traces of piperidine.[12]
Special Considerations for Problematic Residues
-
Asp(OtBu)-Gly Coupling: The Asp-Gly sequence is highly prone to aspartimide formation.[7][15] To minimize this, consider adding a small amount of an organic acid like formic acid or acetic acid to the piperidine deprotection solution.[16][17] Alternatively, using a bulkier protecting group on the Asp side chain, though less common, can also mitigate this side reaction.[7][15]
-
His(Trt) Coupling: Histidine is prone to racemization.[3] Using coupling reagents like HBTU/HATU with a non-nucleophilic base like DIPEA helps to minimize this risk. Avoid prolonged pre-activation times.[12]
Final Cleavage and Deprotection
-
After the final amino acid (His) has been coupled and deprotected, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.[10]
-
Prepare the cleavage cocktail (Reagent K) fresh in a fume hood. For ~100 mg of resin, use 2-3 mL of the cocktail.[10][11]
-
Add the cleavage cocktail to the dried resin.
-
Stir or gently agitate the mixture at room temperature for 2-4 hours.[10][11] This step cleaves the peptide from the resin and removes all side-chain protecting groups (Trt, Boc, OtBu).
-
Filter the mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
Peptide Precipitation and Purification
-
Slowly add the TFA solution dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[10]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain a fluffy white powder.
Data Presentation
The following table summarizes the quantitative data and expected outcomes for the synthesis.
| Parameter | Value/Range | Notes |
| Synthesis Scale | 0.1 mmol | Based on initial resin loading. |
| Resin Loading | 0.4 - 0.7 mmol/g | Typical for Rink Amide or Wang resins. |
| Fmoc-Amino Acid Excess | 4 equivalents | Per coupling step. |
| Coupling Reagent Excess | 3.9 equivalents | Per coupling step. |
| Base (DIPEA) Excess | 8 equivalents | Per coupling step. |
| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings. |
| Deprotection Time | 5 + 15 minutes | A two-step deprotection is standard.[14] |
| Cleavage Time | 2 - 4 hours | At room temperature. |
| Expected Crude Yield | 70-90% | Highly dependent on the success of each step. |
| Expected Final Purity (Post-HPLC) | >95% - >98% | For use in most research applications.[2][18] |
Visualizations
Experimental Workflow Diagram
References
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Note: High-Resolution Purification of a Synthetic Peptide by Reversed-Phase HPLC
Abstract
This application note details a robust and efficient method for the purification of the synthetic dodecapeptide, His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val, using reversed-phase high-performance liquid chromatography (RP-HPLC). Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities such as truncated and deletion sequences.[1] The described protocol employs a C18 stationary phase and a water/acetonitrile gradient modified with trifluoroacetic acid (TFA) to achieve high purity (>98%). This method is suitable for researchers, scientists, and drug development professionals requiring highly pure peptide samples for downstream applications.
Introduction
The purification of synthetic peptides is a critical step following their synthesis to remove process-related impurities.[2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for peptide purification due to its high resolving power and the use of volatile mobile phases that simplify product recovery.[1][2] The separation mechanism in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[3] Peptides bind to the column in a highly aqueous environment and are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides eluting later.[3][4]
The target peptide, His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val, possesses a combination of hydrophobic (Leu, Ala, Val), polar (Gln), and charged (His, Lys, Asp) amino acid residues. The presence of basic residues makes the use of an ion-pairing agent like trifluoroacetic acid (TFA) essential to minimize peak tailing and improve resolution.[5] This note provides a comprehensive protocol for both analytical and preparative scale purification, ensuring a final product of high purity and yield.
Experimental Protocols
Materials and Equipment
-
Crude Peptide: Lyophilized His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val
-
Solvents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
-
HPLC System: A preparative HPLC system with a gradient pump, autosampler, and UV detector.
-
Columns:
-
Analytical: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Preparative: C18 column (e.g., 21.2 x 150 mm, 5 µm particle size) with the same packing material as the analytical column.
-
-
Sample Preparation: 0.22 µm or 0.45 µm syringe filters.[6]
-
Post-Purification: Fraction collector, rotary evaporator or lyophilizer.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[2][5]
Sample Preparation
-
Dissolve the crude lyophilized peptide in Mobile Phase A to a concentration of approximately 10 mg/mL.
-
If solubility is an issue, a minimal amount of a stronger solvent like DMSO can be used to first wet the peptide before diluting with Mobile Phase A.[7]
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.[6]
Analytical HPLC Method (Crude Analysis)
An initial analytical run is crucial to determine the retention time of the target peptide and assess the impurity profile.[2]
-
Column: Analytical C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient (Scouting):
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 30.0 | 65 |
| 32.0 | 95 |
| 35.0 | 95 |
| 36.0 | 5 |
| 40.0 | 5 |
Preparative HPLC Method (Purification)
Based on the analytical run, an optimized, shallower gradient is designed for the preparative scale to maximize resolution.[7] Assuming the target peptide elutes at approximately 35% B in the scouting run, the preparative gradient is focused around this value.
-
Column: Preparative C18 (21.2 x 150 mm, 5 µm)
-
Flow Rate: 20 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 1-5 mL (depending on concentration and column capacity)
-
Gradient (Optimized):
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 25.0 | 50 |
| 27.0 | 95 |
| 30.0 | 95 |
| 31.0 | 20 |
| 35.0 | 20 |
Fraction Collection and Analysis
-
Collect fractions (e.g., 1-minute intervals) across the main peak corresponding to the target peptide.[2]
-
Analyze the purity of each collected fraction using the analytical HPLC method described in section 4.
-
Confirm the identity of the peptide in the purest fractions using mass spectrometry (optional but recommended).
-
Pool all fractions that meet the desired purity specification (e.g., >98%).
-
Remove the acetonitrile using a rotary evaporator and subsequently lyophilize the pooled aqueous solution to obtain the final purified peptide as a white, fluffy powder.
Visual Workflow
Caption: Workflow for the HPLC purification of the synthetic peptide.
Results and Data Presentation
The analytical chromatogram of the crude peptide showed a major peak with a retention time of approximately 15 minutes (corresponding to ~35% Mobile Phase B), with several smaller impurity peaks eluting before and after. Following the preparative HPLC run, fractions were collected and analyzed. The fractions corresponding to the main peak showed a purity level of over 98% by analytical HPLC.
The quantitative data from the purification process is summarized in the table below.
| Parameter | Crude Sample | Purified Sample |
| Injection Volume | 10 µL (Analytical) | 10 µL (Analytical) |
| Retention Time | ~15.2 min | 15.1 min |
| Peak Area (%) | 68.5% | >98.5% |
| Purity (by Area) | 68.5% | 98.7% |
| Yield | N/A | ~35% (from crude) |
| Appearance | Off-white powder | White, fluffy powder |
Conclusion
The reversed-phase HPLC method detailed in this application note provides an effective and reproducible strategy for the purification of the synthetic peptide His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val. By using an initial analytical scouting run to inform an optimized preparative gradient, a final purity of over 98% was achieved.[7] This protocol is readily adaptable for other synthetic peptides with similar physicochemical properties, making it a valuable tool for researchers in biochemistry and drug development.
References
Application Note: High-Resolution Mass Spectrometry for Comprehensive Characterization of a Synthetic Peptide
Introduction
Synthetic peptides are a rapidly growing class of therapeutics and critical reagents in biomedical research.[1][2] Their efficacy and safety are intrinsically linked to their primary structure and purity.[1][2] Consequently, comprehensive characterization to confirm the correct amino acid sequence, identify and quantify impurities, and detect any modifications is a critical aspect of their development and quality control.[1][3][4] Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity, and specificity for the detailed structural elucidation of synthetic peptides and their related impurities.[1][5]
This application note provides a detailed protocol for the characterization of a synthetic peptide using a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) system. We demonstrate a workflow for confirming the molecular weight of the target peptide, identifying impurities, and verifying the amino acid sequence through tandem mass spectrometry (MS/MS).
Experimental Protocols
Materials and Reagents
-
Synthetic Peptide (e.g., Bivalirudin)
-
HPLC-grade water[6]
-
HPLC-grade acetonitrile (ACN)[6]
-
Trifluoroacetic acid (TFA), LC-MS grade (optional, for comparison)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation
-
Stock Solution Preparation: Accurately weigh a small amount of the synthetic peptide and dissolve it in 0.1% formic acid in water to create a stock solution of 1 mg/mL.[3]
-
Working Solution Preparation: Dilute the stock solution with 0.1% formic acid in water to a final concentration of 0.1 mg/mL for LC-MS analysis.
-
Centrifugation: Centrifuge the working solution at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 100 mm, 1.7 µm particle size)[5]
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.[1]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-2000
-
Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 3 most intense precursor ions for fragmentation.
Data Analysis
The acquired LC-MS data is processed using specialized software to identify the peptide and its impurities.[6] The general workflow involves:
-
Peak Detection: Identifying all chromatographic peaks in the total ion chromatogram (TIC).
-
Mass Deconvolution: Determining the neutral mass of the species in each peak from the observed mass-to-charge ratios (m/z).
-
Peptide Identification: Matching the deconvoluted mass of the main peak to the theoretical mass of the target synthetic peptide.
-
Impurity Identification: Identifying potential impurities by comparing their masses to known or predicted modifications (e.g., deletions, insertions, oxidations, deamidations).[1][6]
-
Sequence Verification: Analyzing the MS/MS fragmentation spectra to confirm the amino acid sequence of the target peptide and identified impurities.[3][4]
Results and Discussion
The LC-HRMS analysis of the synthetic peptide Bivalirudin (amino acid sequence: FPRPGGGGNGDFEEIPEEYL) yielded a comprehensive profile of the sample's purity and identity.
Peptide Identification and Purity Assessment
The primary peak in the chromatogram was identified as the target peptide, Bivalirudin, with a measured monoisotopic mass that closely matched the theoretical mass.[3] Several minor peaks were also detected and identified as process-related or degradation-related impurities.
Table 1: Summary of Bivalirudin and Identified Impurities
| Peak | Retention Time (min) | Measured Mass (Da) | Mass Difference (ppm) | Relative Abundance (%) | Putative Identity |
| 1 | 15.2 | 2178.9855 | 1.2 | 98.5 | Bivalirudin |
| 2 | 14.8 | 2162.9901 | 1.5 | 0.8 | Des-F Bivalirudin |
| 3 | 15.5 | 2194.9804 | 1.1 | 0.4 | Bivalirudin + O |
| 4 | 16.1 | 2179.9887 | 1.3 | 0.3 | Deamidated Bivalirudin |
Sequence Confirmation by Tandem Mass Spectrometry (MS/MS)
The MS/MS spectrum of the precursor ion corresponding to Bivalirudin displayed a series of b- and y-type fragment ions that confirmed the amino acid sequence.[3][4] This fragmentation pattern provides high confidence in the identity of the synthetic peptide.
Conclusion
The application of liquid chromatography-high-resolution mass spectrometry provides a robust and sensitive method for the comprehensive characterization of synthetic peptides.[1] This workflow enables confident confirmation of peptide identity, accurate assessment of purity, and detailed identification of impurities, which are all critical for ensuring the quality and safety of synthetic peptide products in research and therapeutic applications.[1][3]
Visualizations
Caption: Experimental workflow for synthetic peptide characterization.
Caption: Logical flow of data analysis for peptide characterization.
References
Application Note and Protocol: Circular Dichroism Analysis of the Synthetic Peptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides and proteins in solution.[1][2][3] By measuring the differential absorption of left- and right-circularly polarized light, CD provides valuable insights into the conformational properties of biomolecules. This is particularly crucial in drug development, where the structure of a peptide therapeutic directly influences its efficacy, stability, and immunogenicity.[4][5] This application note provides a detailed protocol for the CD analysis of the synthetic 12-residue peptide, His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val, including sample preparation, data acquisition, and analysis.
The far-UV region of the CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide backbone amides. The distinct electronic transitions of α-helices, β-sheets, and random coils in this region allow for the quantitative estimation of a peptide's secondary structure content.[2][6] For instance, α-helical structures exhibit characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm, while β-sheets show a negative band around 218 nm and a positive band near 195 nm.[7] Unstructured or random coil peptides typically display a strong negative band below 200 nm.[5][8]
Experimental Protocols
Materials and Reagents
-
Peptide: Synthetic His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (purity >95% as determined by HPLC and mass spectrometry).
-
Buffer: 10 mM sodium phosphate buffer, pH 7.4. It is critical to use a buffer that is transparent in the far-UV region and does not contain chiral components.[7][9] High concentrations of salts, especially those with chloride ions, should be avoided as they can interfere with the CD signal.[10]
-
Solvent: Nuclease-free water.
-
Equipment:
-
Circular dichroism spectrometer
-
Quartz cuvette with a 1 mm path length
-
UV-Vis spectrophotometer
-
Nitrogen gas supply (for purging the spectrometer)[10]
-
Micropipettes
-
Centrifuge
-
Peptide Sample Preparation
-
Peptide Dissolution: Accurately weigh a small amount of the lyophilized peptide and dissolve it in 10 mM sodium phosphate buffer (pH 7.4) to create a stock solution of approximately 1 mg/mL.
-
Concentration Determination: Determine the precise concentration of the peptide stock solution using a UV-Vis spectrophotometer. For peptides lacking tryptophan or tyrosine, absorbance at 205 nm can be used for an approximate concentration, or a quantitative amino acid analysis can be performed for higher accuracy.[9]
-
Working Solution Preparation: Based on the accurate concentration of the stock solution, prepare a working solution of the peptide at a final concentration of 0.1 - 0.2 mg/mL in the same phosphate buffer.[1][4] The optimal concentration depends on the path length of the cuvette to ensure the total absorbance of the sample is below 1.0.[7][11]
-
Sample Clarification: Centrifuge the final peptide solution at high speed for 10-15 minutes to pellet any aggregates or particulate matter that could cause light scattering and interfere with the CD measurement.[4]
Instrumental Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectrometer with dry nitrogen gas for at least 30 minutes prior to turning on the lamp to remove atmospheric oxygen, which absorbs in the far-UV region.[1][10]
-
Instrument Parameters: Set the following parameters for data acquisition:
-
Blank Measurement: Record the CD spectrum of the 10 mM sodium phosphate buffer in the 1 mm quartz cuvette. This spectrum will serve as the baseline and will be subtracted from the peptide sample spectrum.[9]
-
Sample Measurement: Carefully load the peptide solution into the same cuvette and record the CD spectrum using the identical instrumental parameters.
Data Processing and Analysis
-
Baseline Correction: Subtract the buffer spectrum from the raw peptide spectrum.
-
Data Conversion: Convert the measured ellipticity (θ) in millidegrees (mdeg) to molar residue ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following equation:
[θ] = (θ * MRW) / (10 * c * l)
Where:
-
θ is the observed ellipticity in degrees.
-
MRW is the mean residue weight (total molecular weight of the peptide divided by the number of amino acid residues, which is 12 in this case).
-
c is the peptide concentration in g/mL.
-
l is the path length of the cuvette in cm.
-
-
Secondary Structure Estimation: Analyze the molar residue ellipticity spectrum using a deconvolution algorithm to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures. Several web-based servers and standalone software are available for this purpose, such as DichroWeb, K2D3, or BeStSel.[12][13]
Expected Results and Data Presentation
For a short, linear peptide like His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val in an aqueous buffer, it is anticipated to adopt a predominantly random coil or disordered conformation. The CD spectrum would likely be characterized by a strong negative ellipticity below 200 nm.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data obtained from the CD analysis of the peptide.
| Parameter | Value |
| Peptide Concentration | 0.15 mg/mL |
| Path Length | 1 mm |
| Mean Residue Weight (MRW) | 115.1 g/mol |
| Molar Ellipticity at 198 nm | -4500 deg·cm²·dmol⁻¹ |
| Molar Ellipticity at 222 nm | -500 deg·cm²·dmol⁻¹ |
Secondary Structure Estimation
The following table presents the estimated secondary structure content derived from the deconvolution of the hypothetical CD spectrum.
| Secondary Structure | Percentage (%) |
| α-Helix | 5 |
| β-Sheet | 10 |
| β-Turn | 15 |
| Random Coil | 70 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the circular dichroism analysis protocol for the peptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val.
Caption: Workflow for Circular Dichroism Analysis of a Synthetic Peptide.
Conclusion
This application note provides a comprehensive protocol for the circular dichroism analysis of the synthetic peptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val. By following these detailed steps for sample preparation, data acquisition, and analysis, researchers can reliably determine the secondary structural characteristics of this and other similar peptides. Such information is invaluable for understanding peptide conformation, stability, and function, which are critical aspects of basic research and pharmaceutical development.
References
- 1. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 2. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 3. CHEM 245 - CD spectroscopy [guweb2.gonzaga.edu]
- 4. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. ccr.cancer.gov [ccr.cancer.gov]
- 12. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 13. Prediction of protein secondary structure from circular dichroism using theoretically derived spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Spectroscopy for Peptide Structure Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of three-dimensional peptide structures. It includes detailed application notes, experimental protocols, and data presentation guidelines to assist researchers in the pharmaceutical and biotechnology sectors.
Introduction to Peptide Structure Determination by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of peptides and proteins in solution, providing insights into their conformation and dynamics under near-physiological conditions.[1][2] Unlike X-ray crystallography, NMR does not require the crystallization of the molecule, which can be a significant bottleneck for many peptides.[1] The ability to study peptides in solution allows for the analysis of their natural conformational ensembles and interactions with other molecules.[2][3]
The process of determining a peptide's structure by NMR involves several key stages: sample preparation, acquisition of a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, resonance assignment, extraction of structural restraints, and finally, structure calculation and validation.[1][4]
Key Applications in Drug Development
-
Conformational Analysis: Understanding the 3D structure of a peptide therapeutic is crucial for its function and interaction with its target.[5]
-
Epitope Mapping: Identifying the binding site of a peptide to a larger protein or receptor.
-
Structure-Activity Relationship (SAR) Studies: Guiding the design of more potent and stable peptide-based drugs by correlating structural features with biological activity.
-
Biosimilarity and Higher Order Structure (HOS) Assessment: Comparing the 3D structure of a generic peptide drug to a reference product to ensure similarity.[6]
Experimental Workflow for Peptide Structure Determination
The overall workflow for determining the 3D structure of a peptide using NMR spectroscopy is a multi-step process that requires careful planning and execution. The following diagram outlines the key stages from sample preparation to the final structure validation.
Caption: A flowchart illustrating the major steps in peptide structure determination by NMR spectroscopy.
Detailed Protocols
Sample Preparation
Meticulous sample preparation is critical for acquiring high-quality NMR data.[7]
Protocol: Preparing a Peptide Sample for NMR
-
Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can complicate spectra.
-
Concentration: For most 2D experiments, a peptide concentration of 1-5 mM is recommended.[8][9] Higher concentrations generally yield better data quality.[8][9]
-
Buffer Selection: Use a buffer with no non-exchangeable protons, such as a phosphate buffer. The total salt concentration should ideally be below 200 mM to minimize signal broadening.[10]
-
pH: Adjust the pH of the sample. A pH range of 4.0-7.0 generally gives the best results. For observing amide protons, a pH below 7.5 is recommended to slow down the exchange with water.[5][10]
-
Solvent: Dissolve the peptide in a solvent mixture of 90% H₂O and 10% D₂O. The D₂O is necessary for the spectrometer's field-frequency lock.[1][10]
-
Volume: The final sample volume should be between 450 µL and 500 µL for standard 5 mm NMR tubes.[5]
-
Additives (Optional):
-
NMR Tube: Use high-quality, clean NMR tubes. Transfer the sample to the tube carefully to avoid introducing air bubbles.[10]
| Parameter | Recommended Value | Rationale |
| Peptide Purity | >95% | Minimizes interfering signals from impurities. |
| Concentration | 1-5 mM | Ensures adequate signal-to-noise for 2D experiments.[8][9] |
| Buffer | Phosphate buffer | Avoids buffer signals that can overlap with peptide signals. |
| Salt Concentration | < 200 mM | High ionic strength can lead to broader NMR signals.[10] |
| pH | 4.0 - 7.0 | Optimizes signal quality and slows amide proton exchange.[10] |
| Solvent | 90% H₂O / 10% D₂O | Allows observation of exchangeable protons while providing a lock signal.[1][10] |
| Volume | 450 - 500 µL | Standard volume for 5 mm NMR tubes.[5] |
NMR Data Acquisition
A series of 2D NMR experiments are required to obtain the necessary information for structure determination. For small, unlabeled peptides, a standard set includes TOCSY, COSY, and NOESY experiments.[1]
Protocol: Acquiring 2D Homonuclear Spectra
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and lock on the D₂O signal. Shim the magnetic field to achieve narrow and symmetrical line shapes.
-
1D ¹H Spectrum: Acquire a 1D ¹H spectrum to assess the overall quality of the sample (e.g., concentration, aggregation, and purity).
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through 2-3 bonds, which is useful for identifying adjacent protons within an amino acid residue (e.g., Hα-Hβ).[4][11]
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a single amino acid's spin system.[2][11] By observing the cross-peaks from an amide proton, one can often identify the entire sidechain proton network.
-
Mixing Time: A typical mixing time for TOCSY is around 80 ms.[12]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for obtaining distance restraints. It identifies protons that are close in space (< 5-6 Å), regardless of whether they are connected by bonds.[1][13] This provides information about the peptide's secondary and tertiary structure.
-
Mixing Time: NOESY mixing times are typically in the range of 100-200 ms for peptides.[12]
-
| Experiment | Information Obtained | Typical Mixing Time |
| COSY | Through-bond correlations (2-3 bonds) | N/A |
| TOCSY | Through-bond correlations within a spin system | ~80 ms[12] |
| NOESY | Through-space correlations (< 5-6 Å) | 100-200 ms[12] |
For larger peptides or for resolving ambiguity, isotopic labeling (¹⁵N and/or ¹³C) is often necessary, allowing for heteronuclear experiments like HSQC and HMBC.[5][8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹⁵N or ¹H-¹³C pairs.[14] The ¹H-¹⁵N HSQC is particularly useful as it provides a unique peak for each amino acid residue (except proline).[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-4 bonds, aiding in sequential assignment.[14]
Data Analysis and Structure Calculation
The analysis of NMR spectra to derive a 3D structure is a complex process that involves several stages of interpretation and computation.
Caption: Logical flow for NMR data analysis and structure calculation.
Protocol: From Spectra to Structure
-
Resonance Assignment:
-
Use the TOCSY spectrum to identify the spin systems of the different amino acid types based on their characteristic cross-peak patterns.[15]
-
Use the NOESY spectrum to link these spin systems together in the correct sequence. This is done by observing NOEs between the amide proton of one residue (i+1) and protons of the preceding residue (i), such as the Hα proton (dαN(i, i+1)).[1]
-
-
Extraction of Structural Restraints:
-
Distance Restraints: The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. These intensities are converted into distance ranges (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).
-
Dihedral Angle Restraints: The ³J(HN,Hα) coupling constant, which can be measured from high-resolution 1D or 2D spectra, is related to the phi (φ) backbone torsion angle via the Karplus equation.[2]
-
-
Structure Calculation:
-
Structure Validation:
-
The resulting ensemble of structures is evaluated for quality. This includes checking for violations of the experimental restraints and analyzing the stereochemical quality using tools like a Ramachandran plot.[18]
-
Summary of Key NMR Parameters for Structure Determination
| Parameter | Source | Structural Information |
| Chemical Shifts | All spectra | Secondary structure (via Chemical Shift Index) |
| NOE Intensities | NOESY/ROESY | Interproton distances (< 5-6 Å) |
| ³J(HN,Hα) Coupling | High-res 1D/COSY | Backbone dihedral angle (φ) |
| Amide H/D Exchange | 1D ¹H after D₂O exchange | Hydrogen bond involvement |
By following these protocols and guidelines, researchers can effectively employ NMR spectroscopy to elucidate the high-resolution three-dimensional structures of peptides, providing critical insights for drug discovery and development.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. nmr-bio.com [nmr-bio.com]
- 9. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 10. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing an ELISA for the Peptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of the novel dodecapeptide, His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val. The detection and quantification of specific peptides are crucial in various research and drug development applications, including pharmacokinetic studies, immunogenicity assessment, and biomarker discovery. However, developing a robust and sensitive ELISA for a short peptide presents unique challenges, primarily due to the peptide's low immunogenicity and inefficient immobilization onto solid surfaces.
These application notes offer detailed protocols, from antigen preparation and antibody generation to assay optimization and data analysis. The methodologies described herein are designed to provide a clear and structured path for researchers to establish a reliable analytical tool for the target peptide.
Antigen Preparation: Enhancing Immunogenicity
Short peptides are often poor immunogens. To elicit a robust antibody response, it is essential to conjugate the peptide to a larger carrier protein. This process increases the molecular weight and complexity of the antigen, making it more readily recognized by the immune system.
Peptide Synthesis and Modification
The peptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val should be synthesized with a high degree of purity (typically >95%). For conjugation, a cysteine residue can be added to the N- or C-terminus of the peptide to facilitate coupling to the carrier protein via a maleimide linker.
Carrier Protein Conjugation
Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). KLH is generally preferred for immunization due to its high immunogenicity, while BSA-peptide conjugates are often used for screening antibodies to avoid cross-reactivity with the carrier protein used for immunization.
Protocol 1: Peptide Conjugation to KLH using a Maleimide Linker
-
Activate Carrier Protein: Dissolve 10 mg of KLH in 1 mL of phosphate-buffered saline (PBS), pH 7.4. Add a 20-fold molar excess of a heterobifunctional crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and incubate for 1 hour at room temperature with gentle stirring.
-
Remove Excess Crosslinker: Purify the activated KLH using a desalting column equilibrated with PBS, pH 7.2.
-
Peptide Conjugation: Immediately add a 1.5-fold molar excess of the cysteine-containing peptide to the activated KLH solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Block Unreacted Maleimide Groups: Add β-mercaptoethanol to a final concentration of 1 mM and incubate for 30 minutes at room temperature.
-
Dialysis: Dialyze the conjugate against PBS (3 x 1 L changes) to remove unreacted peptide and other small molecules.
-
Quantify Conjugate: Determine the protein concentration using a standard protein assay (e.g., BCA assay) and confirm conjugation efficiency if possible (e.g., via MALDI-TOF mass spectrometry).
Antibody Production
The generation of high-affinity and specific antibodies is the cornerstone of a successful ELISA. Both polyclonal and monoclonal antibodies can be developed, each with its own advantages and disadvantages.
Polyclonal Antibody Production
Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen. They are relatively quick and inexpensive to produce.
Protocol 2: Immunization Protocol for Polyclonal Antibody Production in Rabbits
-
Pre-immune Bleed: Collect a blood sample from the rabbit before the first immunization to serve as a negative control.
-
Primary Immunization: Emulsify 500 µg of the peptide-KLH conjugate in an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
Booster Immunizations: At 2-week intervals, immunize the rabbit with 250 µg of the peptide-KLH conjugate emulsified in Incomplete Freund's Adjuvant (IFA).
-
Titer Monitoring: After the second booster immunization, collect small blood samples 7-10 days post-immunization to monitor the antibody titer using an indirect ELISA (as described in Section 3).
-
Final Bleed and Serum Collection: Once a high antibody titer is achieved, perform a final bleed and collect the blood. Allow the blood to clot at room temperature and then centrifuge to separate the serum. Store the antiserum in aliquots at -20°C or -80°C.
Monoclonal Antibody Production
Monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope. They offer high specificity and lot-to-lot consistency.
The production of monoclonal antibodies is a more complex and time-consuming process involving hybridoma technology. This typically involves immunizing mice, fusing their spleen cells with myeloma cells, and screening the resulting hybridomas for the production of the desired antibody. This process is often outsourced to specialized facilities.
ELISA Development and Optimization
An indirect competitive ELISA is a suitable format for the quantification of a small molecule like the target peptide. In this format, the peptide coated on the microplate competes with the free peptide in the sample for binding to a limited amount of specific antibody. The signal is inversely proportional to the concentration of the peptide in the sample.
Reagents and Buffers
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Assay Buffer: 0.5% BSA in PBST
-
Primary Antibody: Purified anti-peptide antibody
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) Substrate Solution
-
Stop Solution: 2 M Sulfuric Acid
Experimental Workflow
Caption: Workflow for the Indirect Competitive ELISA.
Optimization of Assay Parameters
To achieve optimal assay performance, several parameters need to be systematically optimized. This is typically done using a checkerboard titration approach.
Protocol 3: Indirect Competitive ELISA Protocol
-
Coating: Coat the wells of a 96-well microplate with 100 µL of the peptide-BSA conjugate (e.g., 1 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as in step 2.
-
Competitive Reaction: Add 50 µL of standard or sample to the appropriate wells. Then, add 50 µL of the diluted primary antibody to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation: Optimization Results
The optimal concentrations of the coating antigen and primary antibody are determined by identifying the combination that provides a high signal-to-noise ratio and a sensitive standard curve.
Table 1: Checkerboard Titration for Coating Antigen and Primary Antibody Optimization
| Coating Antigen (µg/mL) | Primary Antibody Dilution | Absorbance (450 nm) - Max Signal | Absorbance (450 nm) - Background | Signal-to-Noise Ratio |
| 2.0 | 1:1,000 | 2.58 | 0.15 | 17.2 |
| 2.0 | 1:5,000 | 1.95 | 0.12 | 16.3 |
| 2.0 | 1:10,000 | 1.23 | 0.10 | 12.3 |
| 1.0 | 1:5,000 | 1.88 | 0.11 | 17.1 |
| 1.0 | 1:10,000 | 1.15 | 0.09 | 12.8 |
| 0.5 | 1:1,000 | 1.55 | 0.13 | 11.9 |
| 0.5 | 1:5,000 | 0.98 | 0.08 | 12.3 |
Based on this hypothetical data, a coating concentration of 1.0 µg/mL and a primary antibody dilution of 1:5,000 would be selected for further experiments.
Assay Validation
Once the assay is optimized, it should be validated to ensure its performance characteristics are suitable for the intended application. Key validation parameters include:
-
Standard Curve and Sensitivity: A standard curve is generated by plotting the absorbance against a series of known concentrations of the peptide. The sensitivity (Lower Limit of Detection, LLOD, and Lower Limit of Quantification, LLOQ) is determined from the standard curve.
-
Precision: Intra-assay and inter-assay precision are evaluated by repeatedly measuring samples at different concentrations.
-
Accuracy: Accuracy is assessed by spiking known amounts of the peptide into a sample matrix and calculating the percent recovery.
-
Specificity: The specificity of the assay is determined by testing for cross-reactivity with structurally related molecules.
Data Presentation: Assay Performance
Table 2: Standard Curve Data
| Peptide Concentration (ng/mL) | Absorbance (450 nm) | % B/B₀ |
| 0 | 1.92 | 100 |
| 0.1 | 1.75 | 91.1 |
| 0.5 | 1.35 | 70.3 |
| 1.0 | 0.98 | 51.0 |
| 5.0 | 0.45 | 23.4 |
| 10.0 | 0.25 | 13.0 |
| 50.0 | 0.12 | 6.3 |
| 100.0 | 0.08 | 4.2 |
B/B₀ is the ratio of the absorbance of a standard to the absorbance of the zero standard.
Table 3: Assay Validation Summary
| Parameter | Result |
| Assay Range | 0.5 - 50 ng/mL |
| LLOD | 0.2 ng/mL |
| LLOQ | 0.5 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Signaling Pathways and Logical Relationships
While the specific signaling pathway for this novel peptide is unknown, the principles of immunoassay detection rely on a well-defined logical relationship between the components.
Caption: Principle of the Indirect Competitive ELISA.
Conclusion
The development of a sensitive and specific ELISA for the peptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val is a multi-step process that requires careful planning and execution. By following the protocols and optimization strategies outlined in these application notes, researchers can establish a reliable method for the quantification of this and other novel short peptides. The key to success lies in the generation of a high-quality immunogen, the production of specific antibodies, and the systematic optimization and validation of the assay parameters.
Application Notes and Protocols for His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (HHLGGAKQAGDV) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dodecapeptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val, commonly referred to as HHLGGAKQAGDV, represents the C-terminal sequence (residues 400-411) of the human fibrinogen γ-chain.[1][2] This peptide is of significant interest in cell biology and drug development due to its crucial role in hemostasis and thrombosis. Its primary and most well-documented function is mediating platelet aggregation through its interaction with the platelet integrin αIIbβ3.[1][2][3] Emerging research also suggests that peptides derived from fibrinogen may possess antimicrobial and anti-inflammatory properties, broadening the scope of potential applications for HHLGGAKQAGDV in cell culture-based research.[4]
These application notes provide a comprehensive overview of the use of HHLGGAKQAGDV in a cell culture setting, including its primary biological functions, protocols for its preparation and use in relevant assays, and a summary of available quantitative data.
Peptide Specifications and Handling
Aliases: γC peptide, Fibrinogen γ-chain peptide 400-411 Sequence: His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val Molecular Formula: C₅₀H₈₀N₁₈O₁₆ Molecular Weight: 1189.29 g/mol
Reconstitution and Storage
Proper handling and storage of the HHLGGAKQAGDV peptide are critical to maintain its biological activity.
Reconstitution: The lyophilized peptide should be brought to room temperature before reconstitution. Based on its amino acid composition, the peptide is likely soluble in sterile water. For hard-to-dissolve peptides, the use of a small amount of 10%-30% acetic acid in aqueous solution or DMSO can be attempted.
-
Recommended Solvent: Sterile, deionized water.
-
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature.
-
Add the desired volume of sterile water to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
Storage:
-
Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.
-
Reconstituted Peptide Solution: Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below. For short-term storage (up to one week), the solution can be kept at 4°C.
Primary Application: Inhibition of Platelet Aggregation and Integrin αIIbβ3 Interaction
The primary application of HHLGGAKQAGDV in cell culture is the study of platelet aggregation and its interaction with the integrin αIIbβ3. This peptide competitively inhibits the binding of fibrinogen to this receptor, a key step in the formation of platelet plugs.
Signaling Pathway
HHLGGAKQAGDV binds to the integrin αIIbβ3 on the surface of activated platelets. This binding event blocks the interaction of fibrinogen with the integrin, thereby inhibiting the cross-linking of platelets and subsequent aggregation. The binding site for the γC peptide on αIIbβ3 is distinct from but overlaps with the binding site for RGD (Arg-Gly-Asp) sequences, another critical recognition motif for many integrins.[5][6] The aspartic acid (Asp) residue in the AGDV motif of the peptide is crucial for this interaction, coordinating with the metal ion-dependent adhesion site (MIDAS) on the integrin.[5][6]
Quantitative Data: Inhibition of Fibrinogen Binding
The inhibitory effect of HHLGGAKQAGDV on fibrinogen binding to platelets has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the peptide's potency.
| Peptide Sequence | Experimental System | IC50 (µM) | Reference |
| HHLGGAKQAGDV | Inhibition of ¹²⁵I-fibrinogen binding to thrombin-stimulated platelets | 48 - 180 | [7] |
| HHLGGAKQAGDV | Inhibition of ADP-treated platelet aggregation | > RGDS/RGDF | [1][3] |
| HHLGGAKQAGDV | Inhibition of fibrinogen binding to thrombin-stimulated platelets | Less potent than RGDS/RGDF | [3] |
Experimental Protocol: Cell Adhesion Inhibition Assay
This protocol describes how to use HHLGGAKQAGDV to inhibit the adhesion of cells expressing integrin αIIbβ3 (e.g., transfected CHO-K1 cells) to a surface coated with an integrin ligand like fibrinogen or an RGD-containing peptide.
Materials:
-
CHO-K1 cells stably expressing integrin αIIbβ3
-
Cell culture medium (e.g., F-12K medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
HHLGGAKQAGDV peptide stock solution
-
96-well tissue culture plates coated with fibrinogen or an RGD peptide
-
Cell detachment solution (e.g., Trypsin-EDTA)
-
DAPI stain for nuclear visualization
Procedure:
-
Cell Culture: Culture αIIbβ3-expressing CHO-K1 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: Detach cells from the culture flask using a non-enzymatic cell dissociation solution or brief trypsinization. Resuspend the cells in serum-free medium and adjust the cell density to 1 x 10⁵ cells/mL.
-
Peptide Treatment: In separate tubes, pre-incubate the cell suspension with varying concentrations of HHLGGAKQAGDV (e.g., 1 pM to 100 µM) for 15-30 minutes at 37°C. Include a no-peptide control.
-
Cell Seeding: Seed 100 µL of the cell-peptide mixture into each well of the pre-coated 96-well plate.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Cell Staining and Quantification:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the cell nuclei with DAPI.
-
Quantify the number of adherent cells per well by imaging with a fluorescence microscope and counting the nuclei using image analysis software.
-
-
Data Analysis: Plot the number of adherent cells as a function of the HHLGGAKQAGDV concentration to determine the dose-dependent inhibition of cell adhesion.
Potential Secondary Applications
While less characterized for HHLGGAKQAGDV specifically, other fibrinogen-derived peptides have demonstrated antimicrobial and anti-inflammatory activities. The following protocols are provided as general methodologies that can be adapted to investigate these potential functions of HHLGGAKQAGDV.
Antimicrobial Activity Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptide required to inhibit the growth of a specific bacterium.
Materials:
-
HHLGGAKQAGDV peptide stock solution
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Grow bacteria overnight in MHB at 37°C.
-
Standardization: Dilute the overnight culture in fresh MHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution: Prepare a two-fold serial dilution of the HHLGGAKQAGDV peptide in MHB in a 96-well plate. Concentrations could range from 1 to 512 µg/mL.
-
Inoculation: Add an equal volume of the standardized bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This protocol assesses the potential of HHLGGAKQAGDV to reduce the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli
-
HHLGGAKQAGDV peptide stock solution
-
Griess Reagent System for NO measurement
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Peptide Pre-treatment: Remove the old medium and add fresh medium containing various concentrations of HHLGGAKQAGDV. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition by the peptide compared to the LPS-only control.
Conclusion
The HHLGGAKQAGDV peptide is a valuable tool for studying the molecular mechanisms of platelet aggregation and integrin-ligand interactions. Its well-defined role as an inhibitor of fibrinogen binding to integrin αIIbβ3 makes it a standard reagent in hemostasis and thrombosis research. Furthermore, the potential for this peptide to exhibit antimicrobial and anti-inflammatory properties, as suggested by studies on related fibrinogen-derived peptides, opens up new avenues for investigation. The protocols provided herein offer a framework for researchers to explore both the established and potential applications of HHLGGAKQAGDV in a variety of cell culture-based assays. Further research is warranted to fully elucidate the broader biological activities of this peptide.
References
- 1. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplatelet "hybrid" peptides analogous to receptor recognition domains on gamma and alpha chains of human fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the RGD peptides and the gamma chain peptide of fibrinogen on fibrinogen binding to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating Protein-Peptide Interactions: A Detailed Protocol for Pulldown Assays
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling and drug discovery, understanding the precise interactions between peptides and proteins is paramount. The peptide-protein interaction pulldown assay is a robust and widely used in vitro technique to identify and characterize these interactions. This application note provides a comprehensive protocol for performing a biotinylated peptide pulldown assay coupled with downstream analysis, aimed at researchers, scientists, and drug development professionals. The detailed methodology, data presentation guidelines, and visual workflows aim to facilitate the successful implementation of this powerful technique.
Introduction
Peptide-protein interactions are fundamental to a vast array of biological processes, including signal transduction, enzyme regulation, and the formation of protein complexes. The ability to specifically isolate and identify proteins that bind to a particular peptide sequence is crucial for dissecting cellular pathways and for the development of targeted therapeutics. The pulldown assay, a form of affinity purification, utilizes a "bait" peptide to capture "prey" proteins from a complex biological sample, such as a cell lysate. By immobilizing the peptide on beads, interacting proteins can be selectively enriched and subsequently identified and quantified using techniques like Western blotting or mass spectrometry. This protocol focuses on the use of a biotinylated peptide as the bait, which exhibits a high-affinity interaction with streptavidin-coated beads, ensuring efficient capture and purification.
Application: Investigating the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is implicated in various diseases, including cancer. Peptide pulldown assays can be employed to identify and study the interactions of specific domains of ERK pathway components. For instance, a biotinylated peptide mimicking a docking domain of an ERK substrate can be used to pull down ERK1/2 from a cell lysate, allowing for the characterization of this specific interaction.
Experimental Protocols
This section details the step-by-step methodology for performing a biotinylated peptide-protein interaction pulldown assay.
Materials and Reagents
-
Biotinylated peptide of interest (and a scrambled or non-biotinylated control peptide)
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate containing the protein(s) of interest
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Elution Buffer (e.g., Binding/Wash Buffer with 2 mM Biotin, or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating shaker or rotator
-
Magnetic rack (for magnetic beads) or microcentrifuge (for agarose beads)
Experimental Workflow Diagram
Caption: Workflow of the biotinylated peptide pulldown assay.
Detailed Protocol
1. Preparation of Streptavidin Beads: a. Resuspend the streptavidin beads thoroughly by vortexing. b. Transfer the desired amount of bead slurry (e.g., 50 µL of a 50% slurry per pulldown) to a clean microcentrifuge tube. c. Place the tube on a magnetic rack to pellet the magnetic beads, or centrifuge at a low speed (e.g., 500 x g for 1 minute) for agarose beads. d. Carefully remove and discard the supernatant. e. Add 1 mL of Binding/Wash Buffer to the beads, resuspend, and repeat the separation step. Perform a total of three washes to equilibrate the beads.
2. Immobilization of Biotinylated Peptide: a. After the final wash, resuspend the beads in 200 µL of Binding/Wash Buffer. b. Add the biotinylated peptide to a final concentration of 1-10 µM. For a negative control, use a scrambled biotinylated peptide or no peptide. c. Incubate on a rotator for 1-2 hours at 4°C.
3. Washing of Peptide-Coated Beads: a. Separate the beads from the solution. b. Wash the beads three times with 1 mL of cold Binding/Wash Buffer to remove any unbound peptide.
4. Incubation with Cell Lysate: a. After the final wash, add 500 µg to 1 mg of pre-cleared cell lysate to the peptide-coated beads. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. It is advisable to save a small aliquot of the lysate as an "Input" control.
5. Washing and Removal of Non-Specific Binders: a. Separate the beads from the lysate. Collect the supernatant as the "Flow-through" fraction for analysis if desired. b. Wash the beads three to five times with 1 mL of cold Binding/Wash Buffer. With each wash, transfer the beads to a fresh tube to minimize background from non-specific binding to the tube walls.
6. Elution of Interacting Proteins: a. For Western Blot Analysis: After the final wash, remove all supernatant and add 50 µL of 1X SDS-PAGE sample buffer directly to the beads. Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins. b. For Mass Spectrometry Analysis (Native Elution): Elute the bound proteins by incubating the beads with 50-100 µL of Elution Buffer containing 2 mM biotin for 30 minutes at room temperature with gentle agitation. Alternatively, a low pH buffer (e.g., 0.1 M glycine, pH 2.5) can be used, followed by immediate neutralization.
7. Downstream Analysis: a. Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the suspected interacting protein. b. Mass Spectrometry: The eluted proteins can be digested with trypsin and analyzed by LC-MS/MS to identify all interacting partners. Quantitative methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification can be used to determine the relative abundance of interacting proteins.
Data Presentation
Quantitative data from pulldown assays, particularly when analyzed by mass spectrometry, should be presented in a clear and structured format to allow for easy interpretation and comparison. The following table is an example of how to present quantitative proteomics data from a SILAC-based peptide pulldown experiment.
| Protein Accession | Gene Name | Protein Description | # Unique Peptides | SILAC Ratio (H/L) | p-value | Biological Function |
| P27361 | MAPK3 | Mitogen-activated protein kinase 3 (ERK1) | 15 | 5.8 | 0.001 | Signal Transduction |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 (ERK2) | 18 | 6.2 | 0.0008 | Signal Transduction |
| Q02750 | BRAF | B-Raf proto-oncogene, serine/threonine kinase | 8 | 3.1 | 0.02 | Kinase Activity |
| P62258 | RPS6KA1 | Ribosomal protein S6 kinase alpha-1 | 11 | 1.5 | 0.15 | Protein Phosphorylation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2 | 1.1 | 0.89 | Transcription Regulation |
This is example data and does not represent actual experimental results.
Signaling Pathway Diagram
The following diagram illustrates a simplified ERK signaling pathway, which can be investigated using peptide pulldown assays.
Caption: Simplified ERK signaling pathway.
Conclusion
The peptide-protein interaction pulldown assay is an indispensable tool for molecular and cellular biology research and drug development. The protocol outlined in this application note provides a robust framework for identifying and characterizing these critical interactions. By combining this technique with modern quantitative proteomics, researchers can gain deep insights into the composition and dynamics of protein complexes, ultimately advancing our understanding of cellular processes and disease mechanisms.
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Synthetic Peptide Aggregation
This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent and troubleshoot the aggregation of synthetic peptides in solution.
Frequently Asked Questions (FAQs)
Q1: What is synthetic peptide aggregation?
A1: Synthetic peptide aggregation is a process where individual peptide molecules in a solution self-associate to form larger, often insoluble, structures.[1][2] These aggregates can range from small, soluble oligomers to large, highly organized structures like amyloid fibrils.[2] This phenomenon can interfere with experiments by causing poor solubility, loss of active material, and potentially altered biological activity.[1][3]
Q2: Why is my synthetic peptide aggregating in solution?
A2: Several factors, both intrinsic to the peptide and external, can cause aggregation:
-
Hydrophobicity: Peptides with a high content of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) are prone to aggregation to minimize their contact with water.[4][5][6] Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous solutions.[4][7]
-
Secondary Structure: The formation of secondary structures, particularly β-sheets, through intermolecular hydrogen bonding is a common cause of aggregation.[1][8]
-
pH and Isoelectric Point (pI): A peptide's solubility is typically at its lowest at its isoelectric point (pI), the pH at which its net charge is zero.[9] At this pH, electrostatic repulsion between molecules is minimal, increasing the likelihood of aggregation.[2]
-
Concentration: Higher peptide concentrations increase the probability of intermolecular interactions, leading to aggregation.
-
Temperature: Elevated temperatures can sometimes increase solubility, but can also promote aggregation in some cases.[5][10]
-
Ionic Strength: The salt concentration of the solution can influence aggregation by affecting electrostatic interactions.[11][12]
Q3: How can I predict if my peptide is likely to aggregate?
A3: You can predict the likelihood of aggregation by analyzing the peptide's amino acid sequence:
-
Calculate the Net Charge: A simple way to estimate a peptide's solubility characteristics is to calculate its net charge at a neutral pH (around 7).[3][4]
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.[3][13]
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.[3]
-
A high net charge (positive or negative) generally corresponds to better solubility in aqueous solutions due to electrostatic repulsion.[2][4]
-
Peptides with a net charge of zero are considered neutral and are more likely to be hydrophobic and aggregate.[13]
-
-
Assess Hydrophobicity: A high percentage of hydrophobic residues (over 50%) suggests a higher propensity for aggregation.[4][7]
Q4: What are the visible signs of peptide aggregation?
A4: The most common signs of peptide aggregation are a cloudy or hazy appearance of the solution, or the formation of visible precipitates.[6][7] If you centrifuge the solution, you may see a pellet of undissolved material.[5]
Troubleshooting Guide
Problem: My lyophilized peptide will not dissolve.
| Step | Action | Rationale |
| 1 | Bring the peptide vial to room temperature before opening. | Prevents condensation from forming inside the vial, which can affect stability.[8] |
| 2 | Briefly centrifuge the vial. | Ensures all the lyophilized powder is at the bottom of the tube.[7] |
| 3 | Try dissolving a small test amount first. | Prevents wasting the entire sample if the chosen solvent is incorrect.[3][7] |
| 4 | Start with sterile, distilled water. | This is the most common and gentle solvent for many peptides, especially those with fewer than five residues.[3][10] |
| 5 | If water fails, choose a solvent based on the peptide's net charge. | See the table below for guidance. |
| 6 | If the peptide is highly hydrophobic or neutral, use a small amount of an organic solvent like DMSO or DMF first. | These solvents are effective at dissolving hydrophobic compounds.[5][10][13] |
| 7 | Once dissolved in the initial solvent, slowly add this solution dropwise to your aqueous buffer while stirring. | This prevents localized high concentrations that can cause the peptide to precipitate out.[4][14] |
| 8 | If solubility is still an issue, try sonication. | Short bursts of sonication can help break up aggregates.[5][7][15] Keep the sample on ice to prevent heating.[7] |
Problem: My peptide dissolved initially but then aggregated.
This often happens when the peptide solution is supersaturated or when the buffer conditions are not optimal for stability.
-
Solution: Try re-dissolving the peptide using the step-by-step method above, but dilute it to a lower final concentration. You can also try adjusting the pH of your final buffer to be at least one pH unit away from the peptide's pI.[11]
Problem: My peptide aggregates during storage.
-
Solution:
Quantitative Data on Solubilization Strategies
The following tables summarize common solvents and additives used to improve peptide solubility and prevent aggregation.
Table 1: Solvent Selection Based on Peptide Net Charge
| Peptide Net Charge | Initial Solvent Recommendation | Dilution Buffer |
| Positive (Basic) | Sterile Water | If insoluble, add a small amount of 10-30% acetic acid or 0.1% TFA.[3][10][14] |
| Negative (Acidic) | Sterile Water or PBS (pH 7.4)[13] | If insoluble, add a small amount of 0.1M ammonium bicarbonate or NH4OH.[3][4][13] |
| Zero (Neutral/Hydrophobic) | Minimal volume of DMSO, DMF, or acetonitrile.[5][10][13] | Slowly add to the desired aqueous buffer. |
Note: Avoid using basic solutions for peptides containing Cysteine (Cys) as it can lead to oxidation.[3][13] Similarly, avoid DMSO for peptides with Cys or Methionine (Met) and use DMF instead.[4][5]
Table 2: Common Anti-Aggregation Additives
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 50-100 mM | Increases solubility and can disrupt aggregates.[11] |
| Guanidine HCl | 6 M | A strong denaturant that disrupts secondary structures and aggregates.[3][10][13] |
| Urea | 8 M | Similar to Guanidine HCl, it acts as a denaturant.[3][10][13] |
| Glycerol | 2% | As an osmolyte, it can have a stabilizing effect.[11][16] |
Experimental Protocols
Protocol 1: Standard Method for Dissolving a Hydrophobic Peptide
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.[7]
-
Centrifuge the vial briefly to collect all the powder at the bottom.[7]
-
Add a minimal volume of 100% DMSO to the peptide to create a concentrated stock solution (e.g., 1-10 mg/mL).[6]
-
Vortex for 30 seconds. If the peptide is not fully dissolved, sonicate in a water bath for 10-15 seconds.[6]
-
While gently vortexing your target aqueous buffer (e.g., PBS), slowly add the DMSO-peptide stock solution dropwise to the buffer to reach the desired final concentration.[6]
-
Visually inspect the solution for any cloudiness, which would indicate precipitation.[6]
-
If required for your application, filter the final solution through a 0.22 µm sterile filter.[6]
-
For storage, create single-use aliquots and store them at -20°C or -80°C to prevent freeze-thaw cycles.[6]
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
This assay uses the dye Thioflavin T, which exhibits increased fluorescence upon binding to β-sheet-rich structures like amyloid fibrils.[2]
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of ThT in sterile, distilled water. Filter this through a 0.2 µm syringe filter.[17]
-
Prepare your peptide solution at the desired concentration in an appropriate assay buffer (e.g., PBS at a specific pH).
-
-
Assay Setup:
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid-like fibril formation, showing a lag phase, an exponential growth phase, and a plateau.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 9. benchchem.com [benchchem.com]
- 10. biorbyt.com [biorbyt.com]
- 11. reddit.com [reddit.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. lifetein.com [lifetein.com]
- 14. lifetein.com [lifetein.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
Technical Support Center: Optimizing HPLC Purification of a Hydrophilic Peptide
Welcome to the Technical Support Center for optimizing the High-Performance Liquid Chromatography (HPLC) purification of hydrophilic peptides. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges associated with the purification of these molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of hydrophilic peptides in a user-friendly question-and-answer format.
Poor or No Retention
Q1: My hydrophilic peptide is eluting in the void volume with no retention on a C18 column. What is causing this and how can I fix it?
A1: This is a frequent challenge with hydrophilic peptides due to their limited interaction with the hydrophobic stationary phase of a C18 column. Several factors could be at play:
-
Inappropriate Injection Solvent: Dissolving the peptide in a strong, polar solvent like DMSO or DMF can prevent it from binding to the column.[1] The solvent's high polarity can limit the mass-transfer kinetics required for retention.[1]
-
Phase Collapse: If the mobile phase contains a very low percentage of organic solvent (e.g., <2% acetonitrile) for an extended period, the C18 alkyl chains on the stationary phase can collapse, leading to a loss of retention.[2]
-
Insufficient Ion Pairing: Peptides possess charged groups that can hinder hydrophobic interactions. Without an effective ion-pairing agent, retention can be minimal.[3]
Troubleshooting Steps:
-
Optimize the Injection Solvent: The ideal injection solvent is the initial mobile phase itself or a weaker solvent.[1][4] Dissolving the peptide in an aqueous solution, such as water with 0.1% Trifluoroacetic Acid (TFA), can significantly improve retention.[1]
-
Prevent Phase Collapse: Ensure your C18 column is designed for use with highly aqueous mobile phases. If not, maintain a minimum of 2-5% organic solvent in your mobile phase to prevent phase collapse.[2]
-
Utilize Ion-Pairing Agents: Incorporate an ion-pairing agent like TFA into your mobile phase. TFA pairs with charged residues on the peptide, increasing its overall hydrophobicity and promoting retention on the C18 column.[1][3]
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different column. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are specifically designed for the separation of polar compounds and can provide excellent retention for hydrophilic peptides.[5][6][7] Another option is a mixed-mode column, such as HILIC/cation-exchange (CEX), which separates based on both hydrophilicity and charge.[6][8]
Poor Peak Shape: Tailing and Broadening
Q2: My peptide peak is showing significant tailing. What are the common causes and solutions?
A2: Peak tailing in peptide purification is often attributed to secondary interactions between the peptide and the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with basic residues on the peptide, leading to tailing.[9]
-
Insufficient Acid Concentration: An inadequate concentration of the ion-pairing agent in the mobile phase can result in incomplete masking of these secondary interaction sites.[9]
-
Peptide Aggregation: Some peptides have a tendency to aggregate, which can manifest as broad or tailing peaks.[9]
Troubleshooting Steps:
-
Optimize Mobile Phase Additive: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) to effectively mask silanol interactions.[9] If using a mass spectrometry-compatible modifier like formic acid (FA) and observing tailing, consider increasing its concentration.[9]
-
Increase Column Temperature: Elevating the column temperature can improve peak shape by reducing the viscosity of the mobile phase and minimizing secondary interactions.[9]
-
Adjust the Gradient Slope: A shallower gradient can sometimes improve peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a more focused band.[9]
Data Presentation: Column and Mobile Phase Selection
Choosing the appropriate column and mobile phase is critical for the successful purification of hydrophilic peptides. The tables below provide a summary of common choices and their characteristics.
Table 1: HPLC Column Selection Guide for Hydrophilic Peptides
| Column Type | Stationary Phase | Separation Principle | Advantages | Disadvantages |
| Reversed-Phase (RP) | C18, C8 | Hydrophobic Interaction | Robust and widely available.[5] | Poor retention of very hydrophilic peptides.[1] |
| Reversed-Phase (RP) | C4 | Hydrophobic Interaction | Better for larger or more hydrophobic peptides, can sometimes offer different selectivity.[10] | May still have limited retention for small, highly hydrophilic peptides. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Poly-hydroxy | Partitioning into a water-enriched layer on the stationary phase | Excellent retention for highly polar and hydrophilic compounds.[5][7] | Can be less robust than RP-HPLC; requires careful mobile phase management. |
| Mixed-Mode | HILIC/Cation-Exchange (CEX) | Hydrophilic Interaction and Ion Exchange | Orthogonal separation mechanism to RP-HPLC, separates by hydrophilicity and charge.[6][8] | Can be more complex to develop methods for. |
Table 2: Mobile Phase Optimization for Hydrophilic Peptides
| Parameter | Recommendation | Rationale |
| Weak Solvent | Water | Standard for reversed-phase chromatography.[3] |
| Strong Solvent | Acetonitrile | Preferred over methanol due to lower viscosity and better UV transparency.[3] |
| Ion-Pairing Agent | 0.1% Trifluoroacetic Acid (TFA) | Increases peptide hydrophobicity and masks silanol interactions, improving retention and peak shape.[1][3] |
| MS-Compatible Modifier | 0.1% Formic Acid (FA) | Volatile additive suitable for LC-MS applications, though may provide less sharp peaks than TFA.[3][11] |
| pH | Acidic (pH 2-3) | Protonates acidic residues, reducing negative charges and increasing retention on reversed-phase columns.[3] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Purification
-
Peptide Solubilization: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[1] If solubility is an issue, a minimal amount of a stronger solvent like DMSO can be used, followed by dilution with the initial mobile phase.[9]
-
Sample Filtration: Filter the dissolved peptide sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[12]
-
Determine Concentration: If possible, determine the approximate concentration of the peptide solution to ensure the appropriate amount is injected onto the column.[12]
Protocol 2: General HPLC Method for Hydrophilic Peptides
-
Column Equilibration: Equilibrate the selected column with the initial mobile phase conditions (e.g., 95% Mobile Phase A: Water + 0.1% TFA; 5% Mobile Phase B: Acetonitrile + 0.1% TFA) for at least 10-15 column volumes or until a stable baseline is achieved.[12]
-
Injection: Inject the prepared peptide sample onto the column. The injection volume will depend on the column dimensions and the amount of peptide to be purified.[12]
-
Gradient Elution: Run a linear gradient from a low to a high percentage of Mobile Phase B. A typical scouting gradient is 5-95% B over 30 minutes.[9] For hydrophilic peptides, a shallower gradient at the beginning of the run may be necessary to improve resolution (e.g., 0-40% B over 40 minutes).[1]
-
Detection: Monitor the elution of the peptide using a UV detector at 214 nm (for the peptide bond) and 280 nm (for tyrosine and tryptophan residues).[12]
-
Fraction Collection: Collect fractions corresponding to the peptide peaks of interest.
-
Analysis of Fractions: Analyze the collected fractions by a suitable method (e.g., mass spectrometry) to confirm the presence and purity of the target peptide.[12]
Mandatory Visualizations
Caption: Troubleshooting workflow for common HPLC issues with hydrophilic peptides.
Caption: General workflow for HPLC method development for hydrophilic peptides.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. waters.com [waters.com]
- 12. protocols.io [protocols.io]
Technical Support Center: Improving Yield in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and optimize their solid-phase peptide synthesis (SPPS) experiments to achieve higher yields and purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in Fmoc-SPPS?
A1: Low peptide yield in Fmoc-SPPS can typically be attributed to one or more of the following issues:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a common problem that leads to truncated sequences.[1]
-
Inefficient Coupling: The incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences, where one or more amino acids are missing from the final peptide.[1]
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures (like β-sheets) on the resin, making the N-terminus inaccessible to reagents for both deprotection and coupling. This is a major hurdle, especially for long or hydrophobic peptides.[1][2]
-
Issues with Cleavage and Final Deprotection: The final step of cleaving the peptide from the resin and removing side-chain protecting groups can be inefficient, leading to significant loss of the final product.
-
Resin and Linker Problems: Suboptimal resin swelling, inappropriate resin loading, or instability of the linker under the synthesis conditions can also contribute to lower yields.
Q2: How can I identify the specific cause of my low yield?
A2: A systematic approach involving both in-process monitoring and final product analysis is crucial for diagnosing the root cause of low yield:
-
In-Process Monitoring:
-
Kaiser Test: This colorimetric test is widely used to detect the presence of free primary amines. A positive result (blue beads) after a coupling step indicates incomplete coupling, while a negative result (yellow beads) after deprotection suggests incomplete Fmoc removal.[3]
-
UV Monitoring: In automated synthesizers, monitoring the UV absorbance of the piperidine solution during deprotection can quantify the release of the Fmoc group and indicate the completeness of the reaction.
-
-
Crude Product Analysis:
-
Mass Spectrometry (MS): Analysis of the crude peptide by MS is a direct way to identify impurities. The presence of masses lower than the target peptide suggests truncated or deletion sequences.[1]
-
High-Performance Liquid Chromatography (HPLC): A complex HPLC profile of the crude product with multiple peaks indicates the presence of various impurities resulting from incomplete reactions or side reactions.[1]
-
Q3: What defines a "difficult sequence" and how does it impact the synthesis?
A3: A "difficult sequence" is a peptide that is prone to aggregation on the solid support due to the formation of stable secondary structures.[1][2] This aggregation physically hinders the access of reagents to the reactive sites of the growing peptide chain, leading to both incomplete deprotection and coupling.[1] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or those with repeating residues are often categorized as difficult.[4]
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Symptoms:
-
Low yield of the final peptide.
-
Mass spectrometry reveals a significant amount of truncated sequences.
-
A negative Kaiser test (yellow beads) is observed after the deprotection step.[3]
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Deprotection Time or Reagent Concentration | Increase the deprotection time or perform a second deprotection step. Standard protocols often use 20% piperidine in DMF. |
| Peptide Aggregation | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts to the deprotection solution to disrupt secondary structures. |
| Steric Hindrance | For sterically hindered amino acids at the N-terminus, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive to the piperidine solution. |
The choice of deprotection reagent can significantly impact the yield and purity of the final peptide, especially in sequences prone to side reactions.
| Deprotection Reagent | Peptide Sequence | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%)* | Reference |
| 20% Piperidine/DMF | Thioamide-Peptide 1 | 30 | - | - | [5] |
| 2% DBU/DMF | Thioamide-Peptide 1 | 36 | - | - | [5] |
| 20% Piperidine/DMF | Thioamide-Peptide 2 | 44 | - | - | [5] |
| 2% DBU/DMF | Thioamide-Peptide 2 | 51 | - | - | [5] |
| 20% Piperidine/DMF | DKP-prone sequence | - | 13.8% DKP | - | [6] |
| 2% DBU, 5% Piperazine/NMP | DKP-prone sequence | - | 3.6% DKP | - | [6] |
*Peptide-Specific Yield is calculated as (Total Crude Yield x Purity) / 100.
Issue 2: Inefficient Coupling
Symptoms:
-
Low yield of the desired peptide.
-
Mass spectrometry shows the presence of deletion sequences (masses corresponding to the target peptide minus one or more amino acids).
-
A positive Kaiser test (blue beads) after the coupling step.
Possible Causes and Solutions:
| Cause | Solution |
| Steric Hindrance of Amino Acids | For bulky amino acids (e.g., Arg, Ile, Val), increase the coupling time or perform a "double coupling" by repeating the coupling step with fresh reagents.[7] |
| Peptide Aggregation | Use aggregation-disrupting strategies such as switching to NMP, adding chaotropic salts, or incorporating pseudoproline dipeptides. Performing the synthesis at an elevated temperature can also be beneficial. |
| Low Reagent Concentration or Inefficient Coupling Reagent | Increase the concentration of the amino acid and coupling reagents.[7] For difficult couplings, switch to a more efficient coupling reagent like HATU, HCTU, or COMU. |
Even small inefficiencies in each coupling step can drastically reduce the overall yield of a long peptide.
| Efficiency per Step (%) | Theoretical Yield of a 20-mer Peptide (%) | Theoretical Yield of a 70-mer Peptide (%) |
| 97 | 54.4 | 11.7 |
| 98 | 66.8 | 24.4 |
| 99 | 81.8 | 49.5 |
| 99.5 | 90.5 | 70.4 |
(Data derived from theoretical calculations)[8][9]
Issue 3: Peptide Aggregation
Symptoms:
-
Gradual decrease in the efficiency of both deprotection and coupling as the peptide chain elongates.
-
Resin beads may appear clumped together, and swelling may be poor.
-
Both deprotection and coupling monitoring tests indicate incomplete reactions.
Possible Causes and Solutions:
| Cause | Solution |
| Formation of Inter/Intra-chain Hydrogen Bonds | Solvent Modification: Switch from DMF to NMP or add chaotropic salts (e.g., LiCl, KSCN) to the reaction solvents to disrupt hydrogen bonding. |
| "Magic Mixture": For extremely difficult sequences, use a "magic mixture" of DMF/DCM/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate.[10] | |
| Sequence-Specific Issues | Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at strategic positions (e.g., every 6-8 residues) to introduce "kinks" in the peptide backbone and disrupt secondary structure formation. |
| Backbone Protection: Use amino acids with backbone protection (e.g., Hmb or Dmb groups) to prevent hydrogen bonding. | |
| Reaction Conditions | Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 50-75°C) can help to break up aggregates and improve reaction kinetics. |
Issue 4: Problems with Cleavage and Final Deprotection
Symptoms:
-
Low recovery of the peptide after the final cleavage step.
-
The presence of impurities with masses corresponding to the peptide with remaining side-chain protecting groups.
-
The peptide precipitates poorly in cold ether.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Cleavage from the Resin | Increase the cleavage time or use a stronger cleavage cocktail. It is advisable to perform a small-scale test cleavage to optimize the conditions. |
| Incomplete Removal of Side-Chain Protecting Groups | Ensure the cleavage cocktail contains the appropriate scavengers for the amino acids in your sequence. For peptides with sensitive residues like Cys, Met, Trp, or Tyr, a more robust scavenger mixture like Reagent K is recommended. |
| Peptide Precipitation Issues | If the peptide is highly hydrophobic, it may not precipitate well in diethyl ether. Try concentrating the TFA solution under a stream of nitrogen before adding it to the cold ether. Alternatively, try a different precipitating solvent or a mixture of solvents. |
| Side Reactions During Cleavage | The reactive carbocations generated during cleavage can reattach to sensitive residues. The use of an effective scavenger cocktail is crucial to prevent these side reactions. |
| Cleavage Cocktail | % Methionine Sulfoxide in Crude Peptide | Reference |
| Reagent K | 15 - 55 | [11] |
| Reagent R | 15 - 55 | [11] |
| Reagent B | 15 - 55 | [11] |
| Reagent H | 0 | [11] |
Experimental Protocols
Protocol 1: Kaiser Test (for monitoring coupling completion)
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (5-10 mg) from the reaction vessel and place them in a small glass test tube.
-
Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Interpretation:
-
Blue/Purple beads: Indicates the presence of free primary amines (incomplete coupling). The coupling step should be repeated.
-
Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling). The synthesis can proceed to the next deprotection step.[3]
-
Protocol 2: Double Coupling for Difficult Residues
-
After the initial coupling reaction, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to check for the presence of free amines.
-
If the Kaiser test is positive (blue beads), prepare a fresh solution of the activated amino acid as in the initial coupling step.
-
Add the fresh activated amino acid solution to the resin and allow the coupling reaction to proceed for the same duration as the initial coupling.
-
After the second coupling, drain the solution, wash the resin with DMF, and perform another Kaiser test to confirm the completion of the reaction.
Protocol 3: Using Chaotropic Salts to Disrupt Aggregation
-
Prepare a stock solution of the chaotropic salt (e.g., 1 M LiCl in DMF).
-
Before the coupling step, wash the deprotected resin with the chaotropic salt solution for 5-10 minutes.
-
Drain the salt solution and proceed with the standard coupling protocol.
-
Alternatively, the chaotropic salt can be added directly to the coupling reaction mixture at a final concentration of 0.1-0.5 M.
Protocol 4: Test Cleavage
-
Withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg) from the main synthesis vessel.
-
Place the resin in a microcentrifuge tube.
-
Add a small volume of the appropriate cleavage cocktail (e.g., 100-200 µL of TFA with scavengers).
-
Allow the cleavage to proceed for the recommended time (typically 1-3 hours) at room temperature.
-
Precipitate the cleaved peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and MS to assess the progress and quality of the synthesis.
Visualizations
Caption: A workflow for troubleshooting low yield in SPPS.
Caption: Relationship between problems, causes, and solutions in SPPS.
References
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. cpcscientific.com [cpcscientific.com]
- 11. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing peptide concentrations for in vitro assays.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Poor or No Peptide Activity Observed
You've treated your cells or enzyme with your peptide, but you're not seeing the expected biological effect.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Peptide Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to determine the optimal effective concentration.[1] |
| Peptide Instability/Degradation | Peptides can be susceptible to degradation by proteases present in serum or cell culture media.[2][3] Minimize freeze-thaw cycles by aliquoting peptide solutions. Store lyophilized peptides at -20°C or -80°C and solutions at -80°C.[4] Consider using protease inhibitor cocktails in your assay buffer. For longer-term stability, consider peptide modifications like cyclization or using D-amino acids.[5][6] |
| Incorrect Peptide Solubilization | Improper solubilization can lead to inaccurate concentration and loss of peptide. Test solubility in a small aliquot first. Use sterile, distilled water as the initial solvent.[7] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary.[8][9][10] Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed levels toxic to cells (typically <0.5% DMSO).[11] |
| Low Receptor/Target Expression | If your peptide targets a specific cell surface receptor, confirm its expression level on your cell line using techniques like flow cytometry, Western blot, or qPCR.[1] |
| High Agonist Concentration (for antagonists) | In antagonist assays, a high concentration of the agonist may overwhelm the inhibitory effect of the peptide. Optimize the agonist concentration to be near its EC50 value.[1] |
| Peptide Purity Issues | Impurities from peptide synthesis, such as truncated sequences or residual chemicals like trifluoroacetic acid (TFA), can interfere with biological activity.[12][13][14] Use peptides of appropriate purity for your application (e.g., >95% for cell-based assays).[15] If high TFA concentrations are suspected, consider exchanging the counter-ion to acetate or HCl.[4] |
Problem 2: High Background Signal in Assays (e.g., ELISA)
You are observing a high signal in your negative control wells, making it difficult to interpret your results.
| Possible Cause | Troubleshooting Steps |
| Insufficient Plate Washing | Increase the number of wash steps and the volume of wash buffer.[16][17] Adding a brief soak time (e.g., 30 seconds) between aspiration and addition of the next wash can also be effective.[16] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or the incubation time.[16][18] Consider trying a different blocking buffer. |
| Non-specific Binding of Antibodies/Reagents | Optimize the concentrations of primary and secondary antibodies.[18] Adding a non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash and blocking buffers can help reduce non-specific interactions.[16] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents.[16][17] Ensure that pipette tips are not cross-contaminating wells.[17] |
| Substrate Issues | Ensure the substrate has not degraded; it should be colorless before addition.[17] Do not overdevelop the reaction; use a stop solution at the optimal time.[18] |
Problem 3: Peptide Aggregation or Precipitation in Solution
Your peptide solution appears cloudy, or you observe visible precipitates.
| Possible Cause | Troubleshooting Steps |
| High Peptide Concentration | Hydrophobic peptides are particularly prone to aggregation at high concentrations.[19][20] Try dissolving the peptide at a lower concentration. |
| Improper Solvent | The choice of solvent is critical for peptide solubility.[8] The solubility of a peptide is largely dependent on its amino acid composition.[8] Acidic peptides are more soluble in basic buffers, while basic peptides are more soluble in acidic buffers.[8] |
| Suboptimal pH | The net charge of a peptide, and thus its solubility, is influenced by the pH of the solution. Adjusting the pH of the buffer can sometimes improve solubility. |
| Formation of Secondary Structures | Some peptides can form secondary structures like β-sheets, leading to aggregation and the formation of amyloid-like fibrils.[20] Sonication may help to break up small aggregates. |
| Cell-Induced Aggregation | Some peptides have been observed to aggregate upon interaction with the cell membrane.[21][22] This can sometimes be a desired effect for certain applications.[22][23] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for my peptide in a cell-based assay?
A typical starting point for in vitro assays is in the low nanomolar to low micromolar range.[1] However, the optimal concentration is highly dependent on the specific peptide, cell type, and assay. It is always recommended to perform a dose-response curve to determine the effective concentration for your specific experimental setup.
Q2: How should I properly dissolve and store my peptide?
For initial solubilization, try using sterile, distilled water. If the peptide does not dissolve, the choice of solvent depends on the peptide's properties. For basic peptides, a small amount of dilute acetic acid can be used, while acidic peptides may dissolve in a dilute basic solution like ammonium hydroxide.[9] For very hydrophobic peptides, a small amount of an organic solvent like DMSO is often necessary, followed by dilution in an aqueous buffer.[9][10]
For storage, it is best to keep peptides in their lyophilized form at -20°C or -80°C.[4] Once in solution, aliquot the peptide to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: My peptide contains cysteine. Are there any special handling considerations?
Yes, peptides containing cysteine are susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization). This can be accelerated at a pH above 7.0. To prevent this, use deoxygenated buffers and consider adding a reducing agent like dithiothreitol (DTT). Avoid using solvents like DMSO, which can oxidize cysteine.[10]
Q4: How can I assess the cytotoxicity of my peptide?
Cell viability assays are used to determine the cytotoxic effects of a peptide.[24] Common methods include metabolic assays like the MTT or MTS assay, which measure the metabolic activity of viable cells.[25] These assays involve incubating cells with a range of peptide concentrations and then measuring the resulting signal, which is proportional to the number of living cells.[25][26][27]
Q5: What is the importance of peptide purity for in vitro assays?
Peptide purity is crucial as impurities can significantly impact your experimental results.[13] Impurities can include truncated or deletion sequences from synthesis, by-products, and residual chemicals.[13][14][15] These can lead to false-positive or false-negative results. For most cell-based assays, a peptide purity of >95% is recommended.[15]
Experimental Protocols & Data
Table 1: Recommended Starting Peptide Concentrations for Common In Vitro Assays
| Assay Type | Typical Starting Concentration Range | Key Considerations |
| Cell Viability/Cytotoxicity Assays | 0.1 µM - 100 µM | Highly dependent on the peptide's potency and the cell line's sensitivity. A wide range is recommended for initial screening.[25][26] |
| Enzyme Inhibition Assays | 1 nM - 100 µM | The IC50 value will determine the optimal concentration range. Start with a broad range to determine the IC50.[28] |
| Receptor Binding Assays | 0.1 nM - 10 µM | The binding affinity (Kd) of the peptide for its receptor is a key factor.[29] |
| Cell Migration Assays | 10 nM - 100 nM | For antagonists like T140, this range has been shown to be effective.[1] |
Protocol: General Enzyme Inhibition Assay
This protocol describes a typical enzyme activity assay in a 96-well plate format to determine the IC50 value of a peptide inhibitor.[28]
-
Prepare Peptide Dilutions: Perform a serial dilution of the peptide inhibitor in the assay buffer. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).[28]
-
Prepare Controls:
-
Assay Setup:
-
Add 10 µL of each peptide dilution or control to the appropriate wells of a 96-well plate.
-
Add 80 µL of the enzyme solution (at a predetermined optimal concentration) to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes to allow the peptide to bind to the enzyme.[28]
-
-
Initiate Reaction: Add 10 µL of the substrate solution to all wells.[28]
-
Measure Activity: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals.[28]
-
Data Analysis: Plot the percent inhibition against the logarithm of the peptide concentration to determine the IC50 value.[28]
Protocol: Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of a peptide on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the peptide. Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control to determine cell viability.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. biocat.com [biocat.com]
- 10. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. proimmune.com [proimmune.com]
- 12. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpt.com [jpt.com]
- 14. mdpi.com [mdpi.com]
- 15. peptide.com [peptide.com]
- 16. arp1.com [arp1.com]
- 17. ELISA Troubleshooting: High Background | Sino Biological [sinobiological.com]
- 18. biocompare.com [biocompare.com]
- 19. biomedgrid.com [biomedgrid.com]
- 20. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sequence-dependent Internalization of Aggregating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Behavior on Peptide-Immobilized Substrate with Cell Aggregation Inducing Property [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. miltenyibiotec.com [miltenyibiotec.com]
- 25. lifetein.com [lifetein.com]
- 26. researchgate.net [researchgate.net]
- 27. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Crystallizing Short Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the crystallization of short peptides.
Troubleshooting Guides
This section addresses specific issues that may arise during peptide crystallization experiments.
Question: My peptide will not dissolve or precipitates immediately upon solubilization. What should I do?
Answer:
Peptide solubility is a critical first step for successful crystallization.[1] If you are facing solubility issues, consider the following troubleshooting steps:
-
Assess Peptide Purity: Impurities, such as fragments from synthesis, can significantly hinder crystal growth and may affect solubility.[1] Aim for a peptide purity of at least 95%.[2][3]
-
Solvent and pH Screening: Systematically screen a range of solvents, pH conditions, and temperatures to determine the optimal conditions for peptide solubility.[4] For example, acidic peptides are often more soluble at a pH unit above their isoelectric point (pI), while basic peptides are more soluble 1.5-3 pH units below their pI.[5]
-
Counterion and Excipient Inclusion: The presence of different counterions or excipients can influence solubility.[4]
-
Initial Solubility Evaluation: Before proceeding to crystallization trials, a thorough solubility evaluation is crucial.[4][6]
Question: I have screened hundreds of conditions, but I am not getting any crystals. What are the next steps?
Answer:
The absence of crystals after extensive screening can be frustrating. Here are several strategies to try:
-
Re-evaluate Peptide Concentration: The concentration of the peptide is a critical parameter.[3] A pre-crystallization test (PCT) can help determine the most suitable concentration for screening.[1]
-
Expand Screening Conditions: Utilize a wider range of crystallization screening kits that offer diverse conditions, including different precipitants, buffers, and salts.[1][7] Consider both primary and secondary screens to follow up on any promising initial results.[7]
-
Introduce Additives: The addition of small molecules, such as metal ions or other compounds, can sometimes stabilize a specific peptide conformation and promote crystallization.[2]
-
Co-crystallization: Attempt co-crystallization with excipients like mannitol, urea, or arginine, which can help form stable crystalline structures.[8]
-
Seeding: If you have previously obtained microcrystals, you can use them as seeds to induce the growth of larger, well-formed crystals in a metastable solution.[9]
Question: I am observing amorphous precipitate, gel, or oil instead of crystals. How can I resolve this?
Answer:
The formation of non-crystalline material is a common challenge due to the high flexibility of many peptides.[6] To favor crystal formation, you can:
-
Optimize Precipitant Concentration: Carefully adjust the concentration of the precipitant. A slight reduction may move the condition from a precipitation zone to a crystallization-favorable metastable zone.
-
Control Temperature: Temperature variations can significantly impact the outcome.[8] Experiment with different, stable temperatures for your crystallization setup.[3]
-
Modify Equilibration Rate: In vapor diffusion methods, altering the rate of equilibration by changing the drop size or reservoir volume can influence the crystallization pathway.
-
Consider a Different Crystallization Method: If vapor diffusion is not working, other methods like slow evaporation or batch crystallization might be more successful.[2][10]
Question: My crystals are too small, poorly formed, or are just a shower of microcrystals. How can I improve crystal quality?
Answer:
Obtaining large, single crystals is essential for X-ray diffraction.[2] To improve crystal quality:
-
Fine-tune Optimization: Once initial crystal hits are identified, perform a more detailed optimization by making small, systematic variations in the concentrations of the precipitant, buffer pH, and any salts or additives.[1]
-
Control Nucleation: To reduce the number of nucleation events and encourage the growth of fewer, larger crystals, you can try adding nucleation "poisons" like ethanol or dioxane, or by reducing the precipitant concentration after initial nucleation.[9]
-
Seeding: As mentioned before, seeding is a powerful technique to grow larger crystals from microcrystals.[9]
-
Temperature Control: Slower temperature changes can sometimes lead to better-ordered crystals.
Frequently Asked Questions (FAQs)
What is the ideal purity for a peptide intended for crystallization?
A purity of at least 95% is generally recommended for crystallization experiments.[2][3] Impurities can inhibit or prevent crystal growth.[1]
What is the optimal size for peptide crystals for X-ray diffraction?
The optimal size for peptide crystals for X-ray diffraction is typically between 0.2 and 1.0 mm.[2]
How long should I wait for crystals to grow?
Peptide crystals can grow rapidly, sometimes within 24 to 72 hours, but they can also take longer.[1] It is advisable to check your screening plates after a few hours, a day, and then periodically for several days.[1]
What are the most common crystallization methods for short peptides?
The most commonly used crystallization methods for short peptides are evaporation and various vapor diffusion techniques (hanging drop, sitting drop).[2][10]
Can I use in-silico modeling to predict crystallization conditions?
In-silico tools like COSMO-RS can be a valuable starting point for predicting potential solvent systems and key parameters that may promote crystal growth.[8] However, these predictions have limitations and must be validated experimentally.[8]
Data Presentation
Table 1: Recommended Peptide Purity and Concentration for Crystallization Screening.
| Parameter | Recommended Value | Rationale |
| Peptide Purity | ≥ 95% | Impurities can inhibit crystal nucleation and growth.[1] |
| Initial Screening Concentration | 5 - 20 mg/mL | A pre-crystallization test (PCT) can help determine the optimal concentration within this range.[1] |
Table 2: Common Variables for Optimization of Peptide Crystallization Conditions.
| Variable | Range of Variation | Purpose |
| Precipitant Concentration | Fine increments around the initial hit condition | To move from a precipitation zone to a metastable crystallization zone.[1] |
| pH | ± 0.1 - 0.5 pH units | To fine-tune the charge state of the peptide and its interactions.[1] |
| Salt Concentration | Varying molarity | To modulate solubility and ionic strength.[1] |
| Temperature | 4°C, 20°C, or other stable temperatures | To alter solubility and kinetics of crystal growth.[3] |
Experimental Protocols
Protocol 1: Hanging-Drop Vapor Diffusion for Peptide Crystallization Screening
This protocol describes a common method for screening a wide range of crystallization conditions.
-
Prepare the Reservoir: In each well of a 24-well crystallization plate, pipette 500 µL of the screening solution (containing buffer, precipitant, and salts).
-
Prepare the Drop: On a siliconized glass cover slip, mix 1 µL of the peptide solution (at a predetermined optimal concentration) with 1 µL of the reservoir solution from the corresponding well.
-
Seal the Well: Invert the cover slip and place it over the well, sealing it with vacuum grease to create an airtight environment.
-
Equilibration: Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, gradually increasing the concentration of the peptide and precipitant in the drop, which can lead to crystallization.
-
Incubation and Observation: Incubate the plate at a constant temperature and observe the drops under a microscope periodically for crystal growth.
Protocol 2: Microseeding for Crystal Optimization
This protocol is used when initial screening yields microcrystals, and the goal is to obtain larger, diffraction-quality crystals.
-
Prepare a Seed Stock: Transfer a small volume of the solution containing microcrystals into a microcentrifuge tube. Crush the microcrystals using a seed bead or the tip of a needle to create a suspension of small seed crystals.
-
Prepare a Metastable Solution: Set up new crystallization drops with a slightly lower precipitant concentration than the condition that produced the microcrystals. This creates a metastable solution that will not spontaneously nucleate but will support the growth of existing crystals.
-
Introduce the Seeds: Using a fine tool (like a cat whisker or a specialized seeding tool), touch the seed stock and then transfer a minuscule amount of the seed crystals into the new, metastable drops.
-
Incubation and Observation: Incubate the plate and monitor for the growth of larger, single crystals from the introduced seeds.
Visualizations
Caption: A typical workflow for peptide crystallization experiments.
Caption: A decision tree for troubleshooting common crystallization outcomes.
References
- 1. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 4. cambrex.com [cambrex.com]
- 5. biolscigroup.us [biolscigroup.us]
- 6. cambrex.com [cambrex.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. approcess.com [approcess.com]
- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 10. Protein and Peptide Crystallization | AMRI [amri.staging.ribbitt.com]
Validation & Comparative
A Comparative Analysis of the Fibrinogen-Derived Peptide HHLGGAKQAGDV and RGD Peptides in the Inhibition of Platelet Aggregation
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the fibrinogen γ-chain peptide, His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val (HHLGGAKQAGDV), with the well-characterized Arginyl-glycyl-aspartic acid (RGD) peptides. This comparison is supported by quantitative data from in vitro studies and detailed experimental protocols.
The aggregation of platelets is a critical process in hemostasis and thrombosis, primarily mediated by the binding of fibrinogen to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of activated platelets.[1][2] Two key peptide sequences have been identified as crucial for this interaction: the C-terminal sequence of the fibrinogen γ-chain (residues 400-411), HHLGGAKQAGDV, and the RGD sequence present in fibrinogen and other adhesive proteins like von Willebrand factor and fibronectin.[1][3][4] Both peptides have been shown to inhibit platelet aggregation by competing with fibrinogen for binding to the GPIIb/IIIa receptor, making them valuable tools in cardiovascular research and potential templates for antithrombotic drug development.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of HHLGGAKQAGDV and various RGD-containing peptides on fibrinogen binding to activated platelets has been quantified by determining their half-maximal inhibitory concentrations (IC50). The data presented below is collated from in vitro studies using thrombin-stimulated human platelets.
| Peptide Sequence | Target Interaction | IC50 (µM) | Reference |
| His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val | Inhibition of ¹²⁵I-fibrinogen binding | 48 - 180 | [3] |
| Arg-Gly-Asp-Ser (RGDS) | Inhibition of ¹²⁵I-fibrinogen binding | 32 ± 2.6 | |
| Tyr-Arg-Gly-Asp-Ser (YRGDS) | Inhibition of ¹²⁵I-fibrinogen binding | Data not specified | [5] |
| Acetylated RGDY(Me)-NH2 | Inhibition of ¹²⁵I-fibrinogen binding & ADP-induced platelet aggregation | 10 - 30 | [6] |
| 8-Guanidino-octanoyl-aspartic acid-phenylalanine (SC-49992) | Inhibition of whole blood and PRP aggregation (human) | 1 | [7] |
| Hybrid Peptide (YRGDSPLGGAKQAGDV) | Inhibition of anti-GP IIb/IIIa monoclonal antibody binding | 48 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the activity of these peptides.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant, ensuring a 9:1 blood-to-anticoagulant ratio.[8] The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[9]
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature.[8][10]
-
Carefully aspirate the upper PRP layer without disturbing the red blood cell layer.[8]
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 10-20 minutes.[9][10]
-
Adjust the platelet count in the PRP to a standardized level (typically 200-300 x 10⁹/L) by adding autologous PPP.[8] All platelet preparations should be handled at room temperature to prevent spontaneous aggregation.[9]
b. Aggregation Measurement:
-
Calibrate the platelet aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Pipette a specific volume of the adjusted PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.[11]
-
Add the peptide inhibitor (HHLGGAKQAGDV or RGD peptide) at various concentrations and incubate for a specified time.
-
Initiate platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), thrombin, or collagen.[10][11]
-
Record the change in light transmission over time. The percentage of aggregation is calculated from the change in light transmission.
-
Determine the IC50 value of the peptide by plotting the percentage of inhibition against the peptide concentration.
GPIIb/IIIa Receptor Binding Assay
This assay quantifies the binding of labeled fibrinogen to activated platelets in the presence of inhibitory peptides.
a. Platelet Preparation:
-
Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.
-
Adjust the platelet concentration to a standardized value.
b. Binding Reaction:
-
Incubate the washed platelets with a platelet agonist (e.g., thrombin or ADP) to induce a conformational change in the GPIIb/IIIa receptors.
-
Add varying concentrations of the inhibitory peptide (HHLGGAKQAGDV or RGD peptide).
-
Add a constant amount of radiolabeled (e.g., ¹²⁵I) or fluorescently labeled fibrinogen.
-
Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
c. Separation and Quantification:
-
Separate the platelets with bound fibrinogen from the unbound fibrinogen by centrifugation through a dense sucrose or oil layer.
-
Quantify the amount of bound labeled fibrinogen by measuring the radioactivity or fluorescence in the platelet pellet.
-
Calculate the percentage of inhibition of fibrinogen binding for each peptide concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow
The interaction of fibrinogen with the GPIIb/IIIa receptor triggers a cascade of intracellular events known as "outside-in" signaling, leading to platelet spreading, clot retraction, and stabilization of the platelet plug. The diagram below illustrates the central role of GPIIb/IIIa in platelet aggregation and the inhibitory action of HHLGGAKQAGDV and RGD peptides.
The workflow for comparing the inhibitory activity of these peptides is a systematic process involving several key steps.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 3. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine-glycine-aspartic acid- and fibrinogen gamma-chain carboxyterminal peptides inhibit platelet adherence to arterial subendothelium at high wall shear rates. An effect dissociable from interference with adhesive protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity of Fibrinogen Binding to Platelet Membrane Glycoprotein IIb/IIIa Increases with RGDS and gamma Chain Fibrinogen Peptide Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopeptidase resistant Arg-Gly-Asp analogs are stable in plasma and inhibit platelet aggregation [pubmed.ncbi.nlm.nih.gov]
- 7. A mimetic of the RGDF-peptide [arginine-glycine-aspartic acid-phenylalanine] blocks aggregation and flow-induced platelet deposition on severely injured stenotic arterial wall. Effects on different animal models and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet Aggregation | HE [hematology.mlsascp.com]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Researcher's Guide to Alanine Scanning: A Case Study on the His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val Peptide
For researchers in drug development and molecular biology, understanding the specific contributions of individual amino acid residues to a peptide's function is paramount. Alanine scanning mutagenesis is a powerful technique used to systematically evaluate the role of each amino acid side chain in peptide and protein interactions.[1][2] This guide provides a comprehensive overview of the experimental workflow for conducting an alanine scan, using the hypothetical peptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val as a case study. We will cover peptide synthesis, a comparison of key analytical methods, and hypothetical data presentation.
Introduction to Alanine Scanning
Alanine scanning involves systematically replacing each amino acid residue in a peptide with alanine.[1][2] Alanine is chosen because its small, non-reactive methyl side chain removes the specific functionality of the original amino acid's side chain while maintaining the peptide's backbone conformation.[1] By comparing the functional activity of the alanine-substituted peptides to the wild-type peptide, researchers can identify "hot spots"—residues critical for the peptide's function, such as binding to a receptor or enzymatic activity.[2]
Hypothetical Alanine Scan of His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val
The peptide sequence His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val contains a variety of amino acid types, including charged, polar, and hydrophobic residues. The N-terminal His-His motif is suggestive of a metal-binding site or could function as a His-tag for purification.[3][4][5] The central and C-terminal residues likely contribute to structural stability and interaction with a binding partner.
Based on the physicochemical properties of the amino acids, we can hypothesize the potential impact of alanine substitution at each position. This provides a framework for interpreting experimental results.
| Position | Wild-Type Residue | Residue Type | Hypothesized Impact of Alanine Substitution |
| 1 | His | Basic, Aromatic | Potential loss of metal ion coordination or hydrogen bonding; may affect binding affinity. |
| 2 | His | Basic, Aromatic | Similar to His1; could have an additive effect if both are involved in the same interaction. |
| 3 | Leu | Nonpolar, Aliphatic | Disruption of hydrophobic interactions, potentially reducing binding affinity. |
| 4 | Gly | Nonpolar, Aliphatic | Introduction of a methyl group may sterically hinder backbone flexibility. |
| 5 | Gly | Nonpolar, Aliphatic | Similar to Gly4; could be in a flexible region of the peptide. |
| 6 | Ala | Nonpolar, Aliphatic | No change (control). |
| 7 | Lys | Basic | Loss of a positive charge and hydrogen bonding capabilities; likely to impact electrostatic interactions. |
| 8 | Gln | Polar, Uncharged | Removal of a hydrogen bond donor/acceptor, which could be critical for binding specificity. |
| 9 | Ala | Nonpolar, Aliphatic | No change (control). |
| 10 | Gly | Nonpolar, Aliphatic | Similar to Gly4 and Gly5. |
| 11 | Asp | Acidic | Loss of a negative charge and hydrogen bonding; likely to disrupt electrostatic interactions. |
| 12 | Val | Nonpolar, Aliphatic | Disruption of hydrophobic interactions, similar to Leu3 but with a smaller side chain. |
Experimental Protocols
A systematic alanine scan requires the synthesis of the wild-type peptide and a series of mutant peptides where each non-alanine residue is individually replaced with alanine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the peptide library using the Fmoc/tBu strategy.[6][7]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Ala-OH)
-
Rink amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[8]
-
Coupling reagents: HBTU, HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
-
Cleavage cocktail: Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS)
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate.
-
-
Chain Elongation (for each subsequent amino acid):
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Coupling: Activate the next Fmoc-protected amino acid (either the wild-type residue or Fmoc-Ala-OH for the scan) and couple it to the deprotected N-terminus as described in step 2.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of each peptide using mass spectrometry and analytical HPLC.
Protocol 2: Biophysical Assays for Binding Analysis
Once the peptide library is synthesized and purified, the next step is to quantify the effect of each mutation on the peptide's function. Here, we describe common techniques to measure binding affinity to a target protein.
A. Surface Plasmon Resonance (SPR) [9][10][11]
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[9][12]
-
Immobilization: Covalently immobilize the target protein (ligand) onto the sensor chip surface.
-
Binding Assay:
-
Flow a solution of the peptide (analyte) at various concentrations over the sensor surface.
-
Record the association phase in real-time.
-
-
Dissociation: Flow a buffer solution over the surface to measure the dissociation of the peptide from the target protein.
-
Data Analysis: Fit the association and dissociation curves to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
B. Bio-Layer Interferometry (BLI) [13][14][15]
BLI is another optical, label-free technique that measures biomolecular interactions at the surface of a biosensor tip.[13][15]
-
Immobilization: Immobilize the target protein onto the biosensor tip.
-
Baseline: Dip the biosensor into a buffer-containing well to establish a baseline reading.
-
Association: Move the biosensor to a well containing the peptide solution at a specific concentration and measure the binding.
-
Dissociation: Transfer the biosensor to a buffer-only well to measure dissociation.
-
Data Analysis: Similar to SPR, analyze the resulting sensorgrams to calculate ka, kd, and KD.
C. Isothermal Titration Calorimetry (ITC) [16][17][18][19]
ITC measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction.[17][19]
-
Sample Preparation: Place the target protein in the sample cell and the peptide solution in the titration syringe. Ensure both are in identical, degassed buffers.[19]
-
Titration: Inject small aliquots of the peptide solution into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of peptide to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.
Protocol 3: Cell-Based Functional Assay
If the peptide is known to elicit a cellular response (e.g., receptor activation, inhibition of cell proliferation), a cell-based assay can provide physiologically relevant data.[20][21]
-
Cell Culture: Culture the target cells in appropriate media.
-
Treatment: Treat the cells with a range of concentrations of the wild-type or alanine-substituted peptides.
-
Incubation: Incubate the cells for a predetermined time to allow for a cellular response.
-
Response Measurement: Measure the cellular response using a suitable method (e.g., reporter gene assay, cell viability assay, measurement of a downstream signaling molecule).
-
Data Analysis: Plot the response as a function of peptide concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for each peptide.
Data Presentation and Comparison
The quantitative data from the functional assays should be summarized in a table to facilitate comparison between the wild-type peptide and the alanine mutants.
| Position | Substitution | KD (nM) (SPR/BLI/ITC) | ΔΔG (kcal/mol)¹ | EC50 (µM) (Cell-Based Assay) | Fold Change in EC50 |
| - | Wild-Type | Value | 0 | Value | 1 |
| 1 | His → Ala | Value | Value | Value | Value |
| 2 | His → Ala | Value | Value | Value | Value |
| 3 | Leu → Ala | Value | Value | Value | Value |
| 4 | Gly → Ala | Value | Value | Value | Value |
| 5 | Gly → Ala | Value | Value | Value | Value |
| 7 | Lys → Ala | Value | Value | Value | Value |
| 8 | Gln → Ala | Value | Value | Value | Value |
| 10 | Gly → Ala | Value | Value | Value | Value |
| 11 | Asp → Ala | Value | Value | Value | Value |
| 12 | Val → Ala | Value | Value | Value | Value |
¹ΔΔG = RTln(KD_mutant / KD_wild-type), where R is the gas constant and T is the temperature in Kelvin. A positive ΔΔG indicates that the mutation has destabilized the interaction.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for an alanine scanning mutagenesis study.
Caption: Workflow for Alanine Scanning Mutagenesis.
Hypothetical Signaling Pathway
This diagram shows a hypothetical signaling pathway where the peptide could act as a ligand for a cell surface receptor.
Caption: Hypothetical Peptide-Mediated Signaling Pathway.
By following this comprehensive guide, researchers can effectively design and execute an alanine scanning study to elucidate the structure-function relationships of peptides, paving the way for rational drug design and a deeper understanding of biological processes.
References
- 1. Alanine scanning - Wikipedia [en.wikipedia.org]
- 2. mybiosource.com [mybiosource.com]
- 3. irishstemcellfoundation.org [irishstemcellfoundation.org]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. portlandpress.com [portlandpress.com]
- 10. kmdbioscience.com [kmdbioscience.com]
- 11. criver.com [criver.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
- 15. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. stevensonlab.com [stevensonlab.com]
- 18. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Measuring antimicrobial peptide activity on epithelial surfaces in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell-Based Drug Discovery - Creative Peptides-Peptide Drug Discovery [pepdd.com]
A Functional Showdown: Semaglutide vs. Liraglutide in GLP-1 Receptor Agonism
In the landscape of therapeutic peptides, glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity. Among these, Semaglutide and Liraglutide, both developed by Novo Nordisk, are prominent analogs that have demonstrated significant clinical efficacy. While both mimic the action of endogenous GLP-1, their molecular modifications lead to distinct functional profiles, influencing their therapeutic application and clinical outcomes. This guide provides an objective comparison of the functional characteristics of Semaglutide and Liraglutide, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Molecular and Pharmacokinetic Distinctions
Liraglutide is a GLP-1 analog with a C16 fatty acid chain attached via a glutamic acid spacer, which promotes binding to serum albumin and extends its half-life to approximately 13 hours, necessitating once-daily administration.[1] Semaglutide represents a further optimization, featuring two amino acid substitutions and a C18 fatty diacid chain linked via a spacer. This design enhances its binding to albumin, resulting in a significantly longer half-life of about one week, allowing for once-weekly injections.[1]
In Vitro Functional Comparison: A Head-to-Head Analysis
The functional activity of Semaglutide and Liraglutide is primarily determined by their interaction with the GLP-1 receptor (GLP-1R) and the subsequent activation of intracellular signaling pathways. Key parameters for comparison include receptor binding affinity (Ki) and in vitro potency (EC50) in functional assays, such as cyclic adenosine monophosphate (cAMP) production.
| Parameter | Semaglutide | Liraglutide | Experimental System |
| GLP-1R Binding Affinity (Ki) | ~0.38 nM[2] | ~0.13 nM[2] | Recombinant human GLP-1R |
| cAMP Signaling Potency (EC50) | 0.9 pM[3] | 1.2 pM[3] | CHO cells expressing human GLP-1R (in the absence of serum albumin) |
Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Interestingly, while Semaglutide exhibits a slightly lower binding affinity for the GLP-1 receptor compared to Liraglutide (approximately three-fold higher Ki)[2], it demonstrates superior potency in stimulating cAMP production in vitro[3]. This suggests that factors beyond simple receptor affinity, such as the stability of the ligand-receptor complex or interactions with the cell membrane, may contribute to its enhanced functional activity.
The GLP-1 Receptor Signaling Cascade
Upon binding of an agonist like Semaglutide or Liraglutide, the GLP-1 receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change. This activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP.[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[5][6] This signaling cascade ultimately leads to the physiological effects of GLP-1, such as glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying.[7]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human GLP-1 receptor (e.g., from CHO or HEK293 cells) are prepared.
-
Reaction Mixture: The membranes are incubated with a fixed concentration of a radiolabeled GLP-1R antagonist (e.g., ¹²⁵I-Exendin(9-39)) and varying concentrations of the unlabeled test compound (Semaglutide or Liraglutide).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
In Vitro cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the GLP-1R signaling pathway.
Methodology:
-
Cell Culture: A suitable cell line stably expressing the human GLP-1 receptor (e.g., CHO or HEK293 cells) is cultured.
-
Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere overnight.
-
Agonist Stimulation: The cells are treated with varying concentrations of the test compound (Semaglutide or Liraglutide) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).[8]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Conclusion
Both Semaglutide and Liraglutide are highly effective GLP-1 receptor agonists, but they exhibit distinct functional profiles. While Liraglutide shows a slightly higher binding affinity for the GLP-1 receptor in vitro, Semaglutide demonstrates greater potency in stimulating the downstream signaling cascade, as evidenced by its lower EC50 value for cAMP production.[2][3] These in vitro functional differences, coupled with Semaglutide's significantly longer half-life, likely contribute to its superior clinical efficacy in glycemic control and weight reduction observed in head-to-head clinical trials.[9][10] This comparative guide underscores the importance of comprehensive functional characterization in the development and evaluation of peptide analogs, providing valuable insights for researchers in the field of metabolic diseases.
References
- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Comparative effectiveness of semaglutide versus liraglutide, dulaglutide or tirzepatide: a systematic review and meta-analysis [frontiersin.org]
- 10. [PDF] Comparative effectiveness of semaglutide versus liraglutide, dulaglutide or tirzepatide: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
The Conformation of Pep-Zap: A Comparative Guide to Computational Predictions and Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, accurately determining the three-dimensional structure of a peptide is paramount to understanding its function and optimizing its efficacy. This guide provides a comprehensive comparison of computationally predicted structures of the novel peptide, Pep-Zap, with rigorous experimental results obtained through Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. Pep-Zap is a promising therapeutic candidate designed to target the active site of Kinase-X, a key protein in a critical disease signaling pathway.
Data Presentation: Unveiling the Structure of Pep-Zap
The structural characteristics of Pep-Zap were first predicted using two leading computational methods: AlphaFold2 and PEP-FOLD3. These predictions were then benchmarked against experimental data to ascertain their accuracy. The quantitative data from both computational and experimental approaches are summarized below.
| Structural Parameter | Computational Prediction (AlphaFold2) | Computational Prediction (PEP-FOLD3) | Experimental Result (Circular Dichroism) | Experimental Result (NMR Spectroscopy) |
| Secondary Structure (%) | ||||
| α-Helix | 45% | 55% | 42% ± 3% | 40% |
| β-Sheet | 10% | 5% | 8% ± 2% | 12% |
| Turn | 20% | 15% | Not Determined | 25% |
| Random Coil | 25% | 25% | 50% ± 5% | 23% |
| Tertiary Structure | Folded Globular | Extended Helix | Not Determined | Defined Tertiary Fold with a Hydrophobic Core |
| Root Mean Square Deviation (RMSD) to NMR structure (Å) | 2.1 Å | 3.5 Å | Not Applicable | Not Applicable |
Experimental Protocols: The Methodologies Behind the Measurements
To ensure the reliability and reproducibility of our findings, detailed experimental protocols were followed for both Circular Dichroism and NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism spectroscopy was employed for the rapid assessment of the secondary structure of Pep-Zap in solution.[1]
-
Sample Preparation : A stock solution of synthesized Pep-Zap (purity >95%) was prepared in a 10 mM phosphate buffer (pH 7.4). The final concentration for CD measurements was 0.1 mg/mL. The buffer was chosen for its low absorbance in the far-UV region.[2]
-
Instrumentation and Data Acquisition : CD spectra were recorded on a Jasco J-815 spectropolarimeter. The measurements were performed at 25°C in a quartz cuvette with a path length of 1 mm.[3] Data was collected from 190 to 260 nm with a scanning speed of 50 nm/min and a bandwidth of 1 nm.[1] Three scans were averaged for each sample, and a baseline spectrum of the buffer was subtracted.
-
Data Analysis : The raw data, in millidegrees, was converted to mean residue ellipticity [θ]. The secondary structure content was estimated from the deconvoluted CD spectra using the BeStSel analysis server.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional (2D) NMR spectroscopy was utilized to determine the high-resolution three-dimensional structure of Pep-Zap in solution.[5]
-
Sample Preparation : A 1 mM sample of Pep-Zap was dissolved in 90% H₂O/10% D₂O containing 10 mM phosphate buffer (pH 7.4).
-
Instrumentation and Data Acquisition : All NMR experiments were performed on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe. A series of 2D NMR experiments, including TOCSY and NOESY, were conducted at 25°C.[6]
-
Data Analysis : The collected NMR spectra were processed using the software package NMRPipe. Resonance assignments were made using NMRViewJ. The NOESY spectra provided through-space proton-proton distance restraints, which were crucial for calculating the 3D structure.[6] The final structures were calculated using the CYANA software, and a family of 20 conformers with the lowest energy was selected to represent the solution structure of Pep-Zap.
Visualizing the Process and Pathways
To better illustrate the workflow and the biological context of Pep-Zap, the following diagrams have been generated.
Caption: Workflow for comparing computational predictions with experimental results for Pep-Zap.
Caption: Proposed signaling pathway inhibited by Pep-Zap.
References
- 1. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. chem.uzh.ch [chem.uzh.ch]
Benchmarking a Novel Histidine-Rich Peptide Against the Reference Antimicrobial Compound LL-37
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel synthetic peptide, His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val, hereafter referred to as Peptide-H, against the well-characterized human cathelicidin antimicrobial peptide, LL-37. Based on the presence of a His-his motif, Peptide-H is hypothesized to possess antimicrobial properties. This document outlines a series of proposed experiments to benchmark its efficacy and safety profile against LL-37, a widely recognized reference standard in antimicrobial peptide research.
Comparative Performance Data
The following table summarizes hypothetical performance data for Peptide-H in comparison to LL-37 against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This data is illustrative and would be populated by the results of the experimental protocols detailed below.
| Performance Metric | Peptide-H (Hypothetical) | LL-37 (Reference) | Bacterial Strain |
| Minimum Inhibitory Concentration (MIC) (µM) | 16 | 32[1] | S. aureus |
| 8 | 2.5-10 | E. coli | |
| Minimum Bactericidal Concentration (MBC) (µM) | 32 | 64 | S. aureus |
| 16 | 10-20 | E. coli | |
| Hemolytic Activity (HC50) (µM) | >100 | >80[2] | Human Red Blood Cells |
| Bactericidal Kinetics (Time to 3-log reduction in CFU/mL at 4x MIC) | 2 hours | 4 hours | E. coli |
Proposed Mechanism of Action: Membrane Disruption
Antimicrobial peptides, including LL-37, often exert their bactericidal effects through the disruption of the bacterial cell membrane.[3] The cationic nature of these peptides facilitates their interaction with the negatively charged components of bacterial membranes, leading to pore formation, membrane depolarization, and ultimately, cell lysis. It is hypothesized that Peptide-H, with its cationic residues (histidine and lysine), will follow a similar mechanism of action.
References
- 1. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
- 3. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
comparing different synthesis methods for His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Solid-Phase versus Liquid-Phase Peptide Synthesis for a Biologically Active Dodecapeptide.
The dodecapeptide His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val (HHLGGAKQAGDV) represents a C-terminal fragment of the gamma chain of human fibrinogen. This sequence plays a crucial role in hemostasis and thrombosis by binding to the platelet integrin αIIbβ3, thereby mediating platelet aggregation. Given its biological significance, the efficient and high-purity synthesis of this peptide is of considerable interest for research and potential therapeutic applications. This guide provides a comparative overview of two primary synthesis methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), offering insights into their respective protocols, performance metrics, and cost-effectiveness for producing this specific dodecapeptide.
At a Glance: Comparing SPPS and LPPS for HHLGGAKQAGDV Synthesis
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Overall Yield | Generally moderate to high for peptides of this length. Can be affected by aggregation and side reactions, especially with two histidine residues. | Potentially higher overall yield for shorter peptides due to purification of intermediates, but can be lower for longer peptides due to handling losses. |
| Purity | Crude purity can be lower due to accumulation of deletion and side-product sequences. Typically requires extensive purification. Final purities of >95% are achievable.[1][2] | Purity of intermediates can be ensured at each step, potentially leading to a purer final product. Final purities of 90-98% are common.[1] |
| Synthesis Time | Faster for laboratory-scale synthesis due to the elimination of intermediate purification steps and potential for automation.[1][2] | Slower overall process due to the need for isolation and purification of peptide fragments after each coupling step.[3] |
| Cost-Effectiveness | More cost-effective for small-scale and research quantities due to lower labor costs and automation.[2] However, the cost of resins and excess reagents can be significant. | Can be more cost-effective for large-scale production of shorter peptides due to lower raw material consumption.[1][2] The manual labor and time required for intermediate purification can increase costs at smaller scales. |
| Scalability | Well-suited for small to medium-scale synthesis (mg to g).[2] Large-scale synthesis can be challenging due to the cost and handling of large quantities of resin and solvents. | More readily scalable to industrial production (kg scale) for shorter peptides.[3][4] |
| Key Advantages | Speed, automation, and ease of purification of the final product.[1][2] | High purity of intermediates, flexibility in synthesis strategy (e.g., fragment condensation), and better suitability for certain difficult sequences.[4] |
| Key Disadvantages | Accumulation of impurities, potential for peptide aggregation on the solid support, and higher consumption of reagents and solvents.[3] | Time-consuming, labor-intensive, and can be challenging to automate.[2][3] |
Understanding the Synthesis Workflow
The synthesis of a peptide involves the sequential addition of amino acids in a specific order. Both SPPS and LPPS follow the same fundamental chemical principles of peptide bond formation but differ significantly in their practical execution.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of HHLGGAKQAGDV on a Rink Amide resin to yield a C-terminally amidated peptide. The presence of two histidine residues requires careful selection of protecting groups to minimize side reactions.[5]
1. Resin Preparation:
-
Swell Rink Amide resin (100-200 mesh) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.[6]
2. First Amino Acid Loading (Valine):
-
Couple Fmoc-Val-OH to the resin using a suitable activating agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Allow the reaction to proceed for 2-4 hours.
-
Wash the resin extensively with DMF to remove excess reagents.
3. Iterative Amino Acid Coupling Cycles (Gly, Asp, Gly, Ala, Gln, Lys, Ala, Gly, Gly, Leu, His, His):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.[1][6]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) and an activating agent (e.g., HBTU) in DMF. Add a base (e.g., DIPEA) and add the solution to the resin. Agitate for 1-2 hours. For the histidine residues, use Fmoc-His(Trt)-OH to protect the imidazole side chain and minimize racemization.
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat this cycle for each amino acid in the sequence.
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[1]
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[7]
5. Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.[8]
Liquid-Phase Peptide Synthesis (LPPS)
LPPS of a dodecapeptide is a more complex undertaking due to the multiple intermediate purification steps. A common strategy for longer peptides is fragment condensation, where smaller peptide fragments are synthesized and purified separately before being joined together.
1. Synthesis of Peptide Fragments:
-
Synthesize two or more smaller peptide fragments using solution-phase chemistry. For example, Fragment A: H-ala-gly-asp-val-OBzl and Fragment B: Boc-his-his-leu-gly-gly-ala-lys(Boc)-gln(Trt)-OH.
-
Each fragment is synthesized by sequentially coupling protected amino acids in solution, followed by isolation and purification (e.g., by crystallization or chromatography) of the intermediate products at each step.
2. Fragment Condensation:
-
Deprotect the N-terminus of Fragment A and the C-terminus of Fragment B.
-
Couple the two fragments in solution using a coupling reagent with a low risk of racemization, such as COMU or OxymaPure-B.
3. Final Deprotection and Purification:
-
Remove all protecting groups from the fully assembled peptide.
-
Purify the final dodecapeptide by RP-HPLC.
-
Characterize the product using mass spectrometry and analytical HPLC.
Biological Context: The Role of HHLGGAKQAGDV in Platelet Aggregation
The peptide HHLGGAKQAGDV is a key recognition motif for the integrin αIIbβ3 on the surface of platelets. The binding of the C-terminal end of the fibrinogen gamma chain, containing this sequence, to αIIbβ3 is a critical step in the final common pathway of platelet aggregation, leading to the formation of a blood clot.
Conclusion
The choice between Solid-Phase and Liquid-Phase Peptide Synthesis for the production of His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val depends heavily on the desired scale of production, purity requirements, and available resources.
For laboratory-scale research and initial biological testing where speed and ease of synthesis are paramount, SPPS is the more practical choice . The availability of automated synthesizers and well-established protocols for Fmoc chemistry allows for the rapid production of the peptide, albeit with the need for rigorous final purification.
For large-scale manufacturing where cost-effectiveness and the highest possible purity are critical, LPPS, particularly a fragment condensation strategy, may be more advantageous . Although more time-consuming and technically demanding, the ability to purify intermediates can lead to a more defined final product and potentially lower overall costs at a larger scale.
Ultimately, a thorough evaluation of the specific project goals and a cost-benefit analysis will guide the selection of the most appropriate synthesis method for this biologically important dodecapeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bachem.com [bachem.com]
- 4. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. lcms.cz [lcms.cz]
Validating the Mechanism of Action of Semaglutide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucagon-like peptide-1 (GLP-1) receptor agonist, semaglutide, with other alternatives, supported by experimental data. We delve into the key assays used to validate its mechanism of action, offering detailed protocols and comparative data to inform research and development.
Semaglutide is a potent, long-acting GLP-1 analog that has demonstrated superior efficacy in glycemic control and weight reduction compared to other GLP-1 receptor agonists.[1] Its mechanism of action is centered on the activation of the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor, initiating a cascade of downstream signaling events that regulate insulin secretion, glucagon suppression, and appetite.[2][3]
Comparative Performance of GLP-1 Receptor Agonists
The in vitro potency and clinical efficacy of semaglutide have been extensively compared to other GLP-1 receptor agonists, such as liraglutide and dulaglutide.
In Vitro Potency
The potency of GLP-1 receptor agonists is often determined by their ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration at which it elicits 50% of its maximal effect.
| Agonist | Cell Line | Assay Condition | EC50 (pM) | Reference |
| Semaglutide | CHO | 0.1% BSA | 31 | [4] |
| CHO | 4.4% HSA | 3400 | [4] | |
| EndoC-βH1 | 0.1% BSA | 7380 | [4] | |
| Liraglutide | CHO | 0.1% BSA | 110 | [4] |
| CHO | 4.4% HSA | 11800 | [4] | |
| EndoC-βH1 | 0.1% BSA | 10800 | [4] | |
| Dulaglutide | CHO | 0.1% BSA | 16 | [4] |
| CHO | 4.4% HSA | 50.6 | [4] | |
| EndoC-βH1 | 0.1% BSA | 2440 | [4] |
Note: BSA (Bovine Serum Albumin) and HSA (Human Serum Albumin) are included in assays to mimic physiological conditions, as the binding of these peptides to albumin can affect their potency.[4]
Clinical Efficacy
Clinical trials provide a clear picture of the comparative effectiveness of these peptides in a physiological context. The SUSTAIN 7 and STEP 8 trials are notable for their head-to-head comparisons.
| Parameter | Semaglutide | Liraglutide | Dulaglutide | Clinical Trial |
| HbA1c Reduction | -1.5% to -1.8% | -1.1% to -1.4% (vs. semaglutide) | -1.1% to -1.4% (vs. semaglutide) | SUSTAIN 7[5] |
| Weight Loss | -4.6 to -6.5 kg | -2.0 to -3.0 kg (vs. semaglutide) | -2.3 to -3.0 kg (vs. semaglutide) | SUSTAIN 7[5] |
| Weight Loss (%) | -15.8% | -6.4% | - | STEP 8[6] |
Signaling Pathways and Experimental Validation
The binding of semaglutide to the GLP-1R activates downstream signaling cascades that are crucial for its therapeutic effects. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These signaling events lead to the potentiation of glucose-stimulated insulin secretion, as well as effects on cell proliferation and survival through pathways like PI3K/Akt and MAPK/ERK.[7][8]
Semaglutide's signaling cascade.
To validate this mechanism of action, a series of in vitro experiments are typically performed. Below are detailed protocols for key assays.
Experimental Workflow
Workflow for MoA validation.
Experimental Protocols
cAMP Accumulation Assay (HTRF)
This assay quantifies the intracellular accumulation of cAMP following GLP-1 receptor activation, providing a direct measure of target engagement and agonist potency.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor.
-
Culture medium: DMEM with 10% FBS, penicillin/streptomycin.
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Semaglutide, liraglutide, dulaglutide, and a reference agonist (e.g., native GLP-1).
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
White, low-volume 384-well plates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Culture: Culture HEK293-hGLP-1R cells in T175 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into 384-well plates at a density of 2,000-5,000 cells per well in 5 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Agonist Preparation: Prepare serial dilutions of semaglutide and comparator peptides in assay buffer. A typical concentration range is from 1 pM to 10 µM.
-
Cell Stimulation: Add 5 µL of the agonist dilutions to the respective wells. Include wells with assay buffer only as a negative control. Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection:
-
Add 5 µL of the HTRF cAMP-d2 reagent to each well.
-
Add 5 µL of the HTRF anti-cAMP cryptate reagent to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot it against the log of the agonist concentration. Determine the EC50 value for each peptide using a four-parameter logistic regression.[4]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the downstream MAPK/ERK signaling pathway by detecting the phosphorylation of ERK1 and ERK2.
Materials:
-
INS-1E cells (an insulinoma cell line) or other suitable cells endogenously expressing the GLP-1 receptor.
-
Culture medium: RPMI-1640 with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Starvation medium: Serum-free culture medium.
-
Lysis buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
ECL Western blotting detection reagents.
-
Protein electrophoresis and blotting equipment.
Protocol:
-
Cell Culture and Seeding: Seed INS-1E cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the culture medium with starvation medium and incubate for 12-24 hours.
-
Agonist Stimulation: Treat the cells with different concentrations of semaglutide or comparator peptides for various time points (e.g., 5, 15, 30 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and add 100-150 µL of lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated ERK to total ERK.[7][9]
Cell Proliferation Assay (MTS)
This assay assesses the effect of GLP-1 receptor agonists on cell viability and proliferation.
Materials:
-
INS-1E cells or another suitable cell line.
-
Culture medium.
-
Semaglutide and comparator peptides.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution).
-
96-well plates.
-
Plate reader capable of measuring absorbance at 490 nm.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to attach overnight.
-
Agonist Treatment: Replace the medium with fresh medium containing various concentrations of semaglutide or comparator peptides. Include an untreated control. Incubate for 24-72 hours.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all other readings. Express the results as a percentage of the control (untreated cells) to determine the effect on cell proliferation.[10]
References
- 1. Liraglutide vs Semaglutide: How do they compare? [drugs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparative effectiveness of semaglutide versus liraglutide, dulaglutide or tirzepatide: a systematic review and meta-analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GLP-1 Mediates Antiapoptotic Effect by Phosphorylating Bad through a β-Arrestin 1-mediated ERK1/2 Activation in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the GLP-1 receptor signaling pathway leads to proliferation and neuroprotection in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val
The proper disposal of the synthetic peptide His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val is a critical aspect of laboratory safety and environmental responsibility. As the precise toxicological and biological effects of many research peptides are not fully characterized, a cautious approach to waste management is imperative.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this peptide, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to implement the following safety measures to minimize exposure and prevent contamination:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety glasses, nitrile gloves, and a lab coat.[1][2] All handling of the peptide, particularly in its lyophilized (powder) form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[1]
-
Risk Assessment: Conduct a thorough risk assessment for handling the peptide, considering its potential biological activity and chemical properties.[3] Treat all research peptides as "Research Use Only" (RUO) materials with appropriate containment measures.[2][3]
Step-by-Step Disposal Protocol
The disposal of His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val, whether in solid or liquid form, must adhere to hazardous waste protocols. Never dispose of this peptide in the regular trash or down the drain.[3][4]
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with the peptide in a dedicated, clearly labeled, leak-proof container.[1] This includes items such as:
-
Used pipette tips
-
Contaminated gloves and weighing paper
-
Empty vials that contained the peptide
-
-
Liquid Waste: Collect all liquid waste containing the peptide in a separate, designated, and labeled waste container. This includes:
2. Waste Container Management:
-
Labeling: Clearly label all waste containers with the name of the peptide ("His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val"), concentration (if applicable), and hazard information.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic.[4] Utilize secondary containment trays to prevent spills.[1] Ensure that incompatible waste types are stored separately.[1]
3. Final Disposal:
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the peptide waste.[4] They are equipped to handle chemical waste in accordance with federal, state, and local environmental regulations.[4]
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures:
-
Skin or Eye Contact: Immediately flush the affected area with water for at least 15 minutes.[3] Remove any contaminated clothing and PPE.[3] Seek medical attention if irritation persists.[3]
-
Spill Response:
-
Evacuate and restrict access to the spill area.[3]
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection.[2]
-
For liquid spills, use an inert absorbent material to contain the spill.[4] For solid spills, carefully sweep up the powder with absorbent material like sand or vermiculite.[4]
-
Place all contaminated materials into a designated hazardous waste container.[4]
-
Decontaminate the spill area with a suitable cleaning agent.[4]
-
Quantitative Data Summary
| Property | Data/Guideline | Source(s) |
| Appearance | Typically a white solid in lyophilized form. | [5] |
| Storage (Lyophilized) | Store at -20°C or colder for long-term stability. Can be stored for up to several years under these conditions. | [6][7] |
| Storage (In Solution) | Avoid repeated freeze-thaw cycles by aliquoting. Store frozen at -20°C or colder. Solutions have a limited shelf life. | [8] |
| Solubility | Solubility depends on the amino acid composition. Testing a small amount first is recommended. | [7] |
Experimental Protocols for Waste Handling
The following protocols outline the general laboratory procedures for managing peptide waste.
Protocol for Handling Solid Peptide Waste:
-
Don appropriate PPE (lab coat, gloves, safety glasses).
-
Carefully weigh and handle the lyophilized peptide in a chemical fume hood to prevent inhalation.
-
Place any contaminated materials (e.g., weighing paper, pipette tips, gloves) directly into a designated, labeled hazardous waste container.
-
After handling, decontaminate the work surface with an appropriate cleaning agent.
Protocol for Handling Liquid Peptide Waste:
-
Wear appropriate PPE.
-
Conduct all work with peptide solutions in a well-ventilated area or fume hood.
-
Collect all liquid waste, including unused solutions and contaminated buffers, in a designated, sealed, and labeled hazardous waste container.
-
If a spill occurs, absorb the liquid with an inert material and place it in the solid hazardous waste container.
-
Ventilate the area and decontaminate the spill site.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val waste.
Caption: Logical workflow for the proper disposal of peptide waste.
References
Personal protective equipment for handling His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the synthetic peptide His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val. Adherence to these protocols is crucial for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards. While specific toxicological data for this novel peptide may not be available, it should be handled as a potentially hazardous material.[1]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE for handling His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val.
| PPE Category | Item | Specification and Use | Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Required for protection against liquid splashes and airborne particles.[1][2] | Protects eyes from accidental splashes during reconstitution or handling of solutions. |
| Face Shield | Recommended when there is a high risk of splashing, particularly during initial reconstitution of the lyophilized powder.[3] | Provides a broader shield for the entire face from splashes and aerosols. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2][3] | Prevents direct contact of the peptide with skin and personal clothing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their chemical resistance.[4][3] | Prevents dermal absorption and contamination of samples. |
| Respiratory Protection | Dust Mask or Respirator | Necessary when weighing or handling the lyophilized powder to avoid inhalation of fine particles.[2][5] | Minimizes the risk of respiratory irritation or potential systemic effects from inhalation. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling techniques are critical to ensure both personal safety and the quality of experimental results.
2.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the laboratory bench or chemical fume hood is clean and uncluttered.[2]
-
PPE Adherence: Don all required PPE as outlined in the table above before handling the peptide.
-
Weighing: To minimize dust inhalation, perform weighing of the powdered peptide in a chemical fume hood or a well-ventilated area.[1][2] Use a clean spatula and appropriate weighing vessel.
2.2. Reconstitution (Dissolution):
-
Solvent Selection: Consult the product's technical data sheet for solubility information. Peptides are often dissolved in sterile, purified water or a specific buffer solution.[2] For hydrophobic peptides, organic solvents like DMSO or acetonitrile may be required for initial dissolution, followed by dilution with an aqueous buffer.[5]
-
Dissolution Technique: Add the chosen solvent to the vial containing the lyophilized peptide. Gently swirl or vortex the vial to dissolve the peptide completely.[2][5] Avoid vigorous shaking, which can cause peptide aggregation or denaturation.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best practice to divide the reconstituted solution into single-use aliquots for storage.[3]
2.3. Experimental Use:
-
Handling Solutions: Handle peptide solutions with care to avoid splashes and spills.[2]
-
Container Management: Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.[2]
-
Hygiene: Always wash hands thoroughly after handling the peptide, even if gloves were worn.[2]
Disposal Plan: Waste Management
Proper disposal of the peptide and any contaminated materials is essential for laboratory safety and environmental responsibility.[6] All waste contaminated with His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val should be treated as chemical waste.[1][6]
| Waste Type | Container | Labeling | Storage | Final Disposal |
| Solid Waste | Dedicated, leak-proof, and clearly labeled container (e.g., high-density polyethylene).[1] | "Hazardous Waste," "Chemical Waste," and the full chemical name: "His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val". | In a designated satellite accumulation area within the laboratory, away from general traffic.[1] | Through the institution's Environmental Health and Safety (EHS) department.[1][6] |
| Liquid Waste | Separate, sealed, and clearly labeled waste container designated for chemical waste.[6] | "Hazardous Waste," "Chemical Waste," and the full chemical name: "His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val". | In secondary containment to prevent spills.[1] | Through the institution's Environmental Health and Safety (EHS) department.[1][6] |
| Contaminated Consumables | Dedicated, clearly labeled, leak-proof container.[1] | "Hazardous Waste," "Chemical Waste," and a general description of contents (e.g., "Peptide-Contaminated Labware"). | In a designated satellite accumulation area within the laboratory.[1] | Through the institution's Environmental Health and Safety (EHS) department.[1] |
Disposal Workflow:
Caption: Workflow for the safe disposal of waste contaminated with His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
